2-(2-Methoxy-2-oxoethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPMFGARCZOXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163688 | |
| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14736-50-6 | |
| Record name | 1-Methyl 2-carboxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14736-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxy-2-oxoethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid, a valuable intermediate in organic synthesis. This document details the most common synthetic route, including a thorough experimental protocol and relevant quantitative data. Furthermore, it presents key analytical data for the characterization of the final product and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
This compound, also known as methyl 2-carboxyphenylacetate, is a dicarboxylic acid monoester. Its structure incorporates both a carboxylic acid and a methyl ester functional group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The selective formation of the monoester from the corresponding dicarboxylic acid or its anhydride is a key challenge in its synthesis. This guide focuses on a practical and efficient method for its preparation.
Synthetic Pathway
The most direct and widely utilized method for the synthesis of this compound is the selective methanolysis of homophthalic anhydride. This reaction proceeds via the nucleophilic attack of methanol on one of the carbonyl groups of the anhydride ring, leading to the formation of the desired monoester.
Caption: Synthesis of the target molecule from homophthalic anhydride.
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the methanolysis of phthalic anhydride and is expected to provide good to excellent yields of the desired product.[1]
3.1. Materials and Equipment
-
Homophthalic anhydride
-
Anhydrous methanol
-
Toluene (optional, for azeotropic removal of water if starting material is not perfectly dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Crystallization dish
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalic anhydride.
-
Addition of Methanol: Add an excess of anhydrous methanol to the flask. A common molar ratio is 1:10 to 1:20 of anhydride to methanol.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride. A typical reaction time is 30 minutes to 2 hours.[1]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator. This will likely result in a residual oil or solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of diethyl ether and petroleum ether or toluene-petroleum ether.
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., diethyl ether or toluene).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
-
Caption: A streamlined workflow for the synthesis and analysis.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is based on analogous reactions with phthalic anhydride.[1]
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.19 g/mol | |
| Theoretical Yield | Varies based on starting material amount | Calculate based on the limiting reagent (homophthalic anhydride). |
| Expected Experimental Yield | 49% - Quantitative[1] | The simpler, shorter reflux time method is reported to be quantitative. |
| Melting Point | Not available in searched literature | To be determined experimentally. |
| Purity (by NMR/GC) | >95% | Expected after recrystallization. |
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the ester and the aromatic ring, and the methyl protons of the ester group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (acid and ester), the aromatic carbons, the methylene carbon, and the methoxy carbon.
5.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretch from the ester carbonyl group (around 1730-1750 cm⁻¹).
-
A C=O stretch from the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹).
-
C-O stretching vibrations for the ester and carboxylic acid.
-
Aromatic C-H and C=C stretching vibrations.
5.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 194. The fragmentation pattern can provide further structural information. GC-MS analysis of a similar compound, benzoic acid, 2-(2-methoxy-2-oxoethyl)-, shows major fragments at m/z 162, 134, and 118.[2]
Table of Spectroscopic Data:
| Technique | Expected Key Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.1 ppm), Methylene protons (-CH₂-, singlet, ~4.0 ppm), Methyl protons (-OCH₃, singlet, ~3.7 ppm), Carboxylic acid proton (-COOH, broad singlet, >10 ppm). |
| ¹³C NMR | Carbonyl carbons (~168-175 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~40 ppm), Methoxy carbon (~52 ppm). |
| IR (cm⁻¹) | O-H (broad, 2500-3300), C=O (ester, ~1735), C=O (acid, ~1710), C-O (~1100-1300), Aromatic C=C (~1600, 1450). |
| MS (m/z) | Molecular ion [M]⁺ at 194. Key fragments may include [M-OCH₃]⁺ (163), [M-COOCH₃]⁺ (135), and fragments corresponding to the carboxyphenylmethyl cation. GC-MS data for a related isomer shows peaks at 162, 134, 118.[2] |
Conclusion
The synthesis of this compound via the methanolysis of homophthalic anhydride is a straightforward and efficient method suitable for laboratory-scale preparation. The procedure involves a simple reflux followed by standard work-up and purification techniques. The final product can be readily characterized using standard spectroscopic methods to confirm its identity and purity. This technical guide provides researchers and scientists with the necessary information to successfully synthesize and characterize this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties of 2-(2-methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 2-(2-methoxy-2-oxoethyl)benzoic acid, also known as homophthalic acid monomethyl ester. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] It is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 14736-50-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Homophthalic acid monomethyl ester, 2-(methoxycarbonylmethyl)benzoic acid, Methyl o-carboxyphenylacetate | [2] |
| Physical State | Solid | [1] |
| Predicted pKa | 3.69 ± 0.36 | [3] |
| Melting Point | Not experimentally determined in the searched literature. | |
| Boiling Point | Not experimentally determined in the searched literature. | |
| Solubility | No specific experimental data found in the searched literature. General solubility in organic solvents is expected for similar structures. |
Synthesis and Reactivity
A primary method for the synthesis of this compound is the selective mono-esterification of homophthalic acid.[4]
Experimental Protocol: Selective Monomethyl Esterification of Homophthalic Acid
This protocol is based on a general method for the selective esterification of dicarboxylic acids.[4]
Materials:
-
Homophthalic acid
-
Methanol (reagent grade)
-
Thionyl chloride (SOCl₂)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of homophthalic acid (1 equivalent) in methanol, a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) is added dropwise at room temperature (25-27°C).[4]
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
dot
References
In-Depth Technical Guide to the Physical Properties of 2-(2-Methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-methoxy-2-oxoethyl)benzoic acid, a derivative of benzoic acid, holds potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is fundamental for its effective use in research and development, influencing aspects from reaction kinetics and solvent selection to formulation and storage. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, detailed experimental protocols for their determination, and a visual workflow for the characterization of novel chemical entities.
Core Physical and Chemical Properties
This compound is a solid at room temperature.[1] Its molecular structure, featuring both a carboxylic acid and a methyl ester functional group, dictates its chemical reactivity and physical behavior.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 14736-50-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][3] |
| IUPAC Name | This compound | [1][3] |
| Canonical SMILES | COC(=O)CC1=CC=CC=C1C(=O)O | [1] |
| InChI Key | UKPMFGARCZOXDI-UHFFFAOYSA-N | [1] |
Quantitative Physical Data
Table 2: Quantitative Physical Properties
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | |
| Boiling Point | Not available | Experimental | |
| pKa | 3.69 ± 0.36 | Predicted | [2] |
| Solubility (Water) | Not available | Experimental |
Experimental Protocols
The following section details standardized experimental methodologies for the determination of the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Objective: To determine the melting range of a solid sample.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Solid sample of this compound
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For an unknown substance, a preliminary rapid heating can be performed to approximate the melting point, followed by a slower, more precise measurement.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks
-
Solvent of interest (e.g., water, ethanol)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaker or incubator set to a constant temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any suspended particles.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable and validated analytical method. This often involves creating a calibration curve with standard solutions of known concentrations.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Objective: To determine the pKa of this compound.
Materials:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the acid of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture)
Procedure:
-
Apparatus Setup: The pH electrode is calibrated using standard buffer solutions. A known volume of the acidic solution is placed in a beaker with a magnetic stir bar.
-
Titration: The standardized basic solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Spectral Data Analysis Protocols
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Procedure:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing and Interpretation: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The chemical shifts, integration of peaks, and coupling patterns are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.
-
Data Interpretation: The positions and intensities of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the functional groups (e.g., O-H of the carboxylic acid, C=O of the ester and carboxylic acid, C-O bonds).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which can provide further structural information.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel chemical compound.
Caption: Workflow for Physical Property Characterization.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound, intended to support its use in research and development. While some experimental data remains to be reported in the literature, the provided protocols offer a robust framework for its comprehensive characterization. The systematic determination of these properties is crucial for advancing the potential applications of this and other novel chemical entities in the fields of chemistry and drug discovery.
References
In-Depth Technical Guide: 2-(2-methoxy-2-oxoethyl)benzoic Acid
CAS Number: 14736-50-6 Synonyms: Homophthalic acid monomethyl ester, Methyl 2-(carboxymethyl)benzoate, 2-(Methoxycarbonylmethyl)benzoic acid
This technical guide provides a comprehensive overview of 2-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature, characterized by the presence of both a carboxylic acid and a methyl ester functional group.[1] These groups confer a specific reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14736-50-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 194.19 g/mol | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| Melting Point | 116.0 - 120.0 °C | --INVALID-LINK-- |
| pKa (Predicted) | 3.69 ± 0.36 | --INVALID-LINK-- |
Spectral Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Spectrum | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, a methylene group, and a methyl ester group. |
| ¹³C NMR | Resonances for carbonyl carbons (acid and ester), aromatic carbons, a methylene carbon, and a methoxy carbon. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of both the acid and ester, and C-O stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis
A common and efficient method for the preparation of this compound is the methanolysis of homophthalic anhydride.
Experimental Protocol: Synthesis from Homophthalic Anhydride
This protocol describes the ring-opening of homophthalic anhydride with methanol to yield this compound.
Materials:
-
Homophthalic anhydride
-
Methanol (anhydrous)
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
A solution of homophthalic anhydride in an excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours, with continuous stirring.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile building block in the synthesis of a variety of more complex molecules. Its utility is particularly notable in the preparation of bioactive heterocyclic compounds. While direct biological activity of the title compound is not extensively documented, its derivatives have shown promise in several therapeutic areas.
The compound is a known precursor for the synthesis of isocoumarin derivatives. Isocoumarins are a class of compounds that have been investigated for a range of biological activities, including angiogenesis inhibition and potential applications in cancer therapy.
Furthermore, derivatives of benzoic acid have been explored for their potential as anti-inflammatory agents. For instance, certain 2-acetylbenzoic acid derivatives are being investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.
While direct evidence for the biological mechanism of this compound is limited, preliminary studies on similar compounds suggest potential interactions with enzymes such as cytochrome P450.[1] However, more detailed investigations are required to fully elucidate these interactions.
Signaling Pathway of a Related Derivative
Although the core compound's direct interaction with signaling pathways is not well-established, derivatives of benzoic acid have been shown to modulate key inflammatory pathways. For example, some benzoic acid derivatives are hypothesized to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Caption: Potential NF-κB inhibition by a benzoic acid derivative.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant potential for applications in drug discovery and development. Its utility as a precursor to bioactive molecules, including isocoumarins, underscores its importance for medicinal chemists. While further research is needed to fully characterize its own biological activity and potential mechanisms of action, its role as a key building block is well-established. This guide provides essential technical information to support its use in a research and development setting.
References
An In-depth Technical Guide to 2-(2-methoxy-2-oxoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activity of 2-(2-methoxy-2-oxoethyl)benzoic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Compound Information
Structure and Properties
This compound, also known as methyl 2-(carboxymethyl)benzoate, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1] It possesses a benzoic acid backbone substituted at the ortho position with a methoxycarbonylmethyl group. This bifunctional molecule contains both a carboxylic acid and a methyl ester group, influencing its chemical reactivity and physical properties.
The structure of this compound is presented below:
References
An In-depth Technical Guide to 2-(2-methoxy-2-oxoethyl)benzoic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Compound Data
This compound is a derivative of benzoic acid with a methoxy-oxoethyl group attached at the ortho position. Its chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4][5] |
| Molecular Weight | 194.18 g/mol | [1][2][3][4][5] |
| IUPAC Name | This compound | [1][3][5] |
| CAS Number | 14736-50-6 | [1][3][4][5][6] |
| Canonical SMILES | COC(=O)CC1=CC=CC=C1C(=O)O | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide representative experimental protocols.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of a ketone precursor.[1][6] The following is a representative protocol based on the reduction of an aromatic ketone using a borohydride reagent.
Materials:
-
2-methoxyacetophenone
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxyacetophenone in an appropriate anhydrous solvent such as THF (for LiBH₄) or ethanol (for NaBH₄) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath. Slowly add the borohydride reducing agent (e.g., lithium borohydride) in portions to the stirred solution. The molar ratio of the reducing agent to the ketone should be optimized, but a slight excess of the hydride is typically used.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl solution while keeping the flask in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by techniques such as column chromatography or recrystallization.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the concentration of aromatic carboxylic acids like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically adjusted to suppress the ionization of the carboxylic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection is usually performed at a wavelength where the aromatic ring shows strong absorbance, for instance, around 254 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of high-purity this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the synthesis and subsequent analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. PlumX [plu.mx]
A Technical Guide to 2-(2-Methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(2-methoxy-2-oxoethyl)benzoic acid, a versatile chemical intermediate. It covers nomenclature, physicochemical properties, synthesis protocols, and known biological relevance, structured to support advanced research and development activities.
Chemical Identity and Nomenclature
The compound specified by the structure this compound is a disubstituted benzene derivative, featuring both a carboxylic acid and a methyl ester functional group.
-
Alternative IUPAC Names : 2-(Methoxycarbonylmethyl)benzoic acid[1], 2-[(Methoxycarbonyl)methyl]benzoic acid[1]
-
Common Synonyms : Methyl o-carboxyphenylacetate[1], Homophthalic acid monomethyl ester
-
Molecular Weight : 194.18 g/mol [2]
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including solubility tests, reaction setup, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 194.18 g/mol | PubChem[2] |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1][2][3] |
| Physical State | Solid at room temperature | Smolecule[2] |
| Canonical SMILES | COC(=O)CC1=CC=CC=C1C(=O)O | PubChem[1][2] |
| InChI Key | UKPMFGARCZOXDI-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective hydrolysis of a diester precursor or the esterification of a diacid. A representative laboratory-scale synthesis protocol is detailed below.
Protocol: Synthesis via Selective Hydrolysis of Dimethyl Homophthalate
This procedure outlines the preparation of the title compound from its corresponding dimethyl ester.
Materials:
-
Dimethyl 2-(methoxycarbonylmethyl)benzoate (Dimethyl homophthalate)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2-(methoxycarbonylmethyl)benzoate in methanol.
-
Saponification : Cool the solution in an ice bath. Slowly add one molar equivalent of aqueous sodium hydroxide solution dropwise while stirring. The temperature should be maintained at 0-5 °C to favor the hydrolysis of the less sterically hindered ester.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
-
Workup :
-
Once the reaction is complete, reduce the volume of methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 1 M HCl. A white precipitate should form.
-
-
Isolation and Purification :
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid product under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of the title compound via selective hydrolysis.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.
-
Heterocycle Synthesis : It is a key precursor for synthesizing various bioactive heterocycles. The presence of two distinct carboxylic acid derivatives allows for sequential and site-selective reactions.
-
Pharmaceutical Intermediates : The structural motif is found in various pharmacologically active compounds. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties[4][5].
-
Material Science : This compound can be explored as a monomer or building block for the development of novel polymers with specific properties[2].
Potential Biological Activity Pathway
While specific signaling pathways for this exact molecule are not extensively documented, its nature as a benzoic acid derivative suggests potential interactions with enzymatic pathways where similar structures are active. For instance, many phenolic and benzoic acids act as enzyme inhibitors.
Caption: Hypothetical inhibition of an enzymatic pathway by the title compound.
This guide provides foundational information for professionals working with this compound. Further investigation into its specific biological activities and applications is an active area of research.
References
- 1. Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | C10H10O4 | CID 177459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 14736-50-6 [smolecule.com]
- 3. 2-(2-methoxy-2-oxo-ethyl)benzoic acid 97% | CAS: 14736-50-6 | AChemBlock [achemblock.com]
- 4. Phenolic Acids - Versatile Natural Moiety with Numerous Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
A Comprehensive Technical Guide to the Reactivity of 2-(2-methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of 2-(2-methoxy-2-oxoethyl)benzoic acid, also known as monomethyl homophthalate or 2-(carbomethoxymethyl)benzoic acid. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems.
Chemical and Physical Properties
This compound is a white to off-white solid. Its structure, featuring a carboxylic acid, a methyl ester, and an active methylene group on a benzene ring, dictates its chemical behavior. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 71196-85-3 | N/A |
| Molecular Formula | C10H10O4 | N/A |
| Molecular Weight | 194.18 g/mol | N/A |
| Melting Point | 108-111 °C | |
| pKa | The carboxylic acid proton is the most acidic. The pKa of the related homophthalic acid is approximately 3.3 for the first deprotonation and 5.5 for the second. The pKa of the methylene protons is significantly higher but is activated by the adjacent carbonyl groups. | N/A |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. | N/A |
Core Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the methyl ester, and the active methylene group. The spatial proximity of these groups allows for unique intramolecular reactions.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for transformations such as esterification, amide bond formation, and conversion to an acyl chloride.
-
Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This is a cornerstone reaction for building more complex molecular scaffolds. For instance, condensation with phenethylamines is a key step in the synthesis of isoquinoline alkaloids.
-
Esterification: While already containing an ester, the carboxylic acid can be further esterified under standard conditions (e.g., Fischer esterification) if required, though this is less common than reactions at the other sites.
-
Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions.
Reactions at the Ester Group
The methyl ester can undergo hydrolysis or transesterification.
-
Hydrolysis: Base-catalyzed hydrolysis (e.g., using NaOH or KOH) will saponify the methyl ester to the corresponding carboxylate, yielding homophthalic acid.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.
Reactions at the Active Methylene Group
The protons on the methylene carbon are acidic due to the electron-withdrawing effects of the adjacent ester and benzene ring. This "active methylene" character is central to its utility in synthesis.
-
Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones. A prominent example is the Perkin-type condensation.
-
Synthesis of Isoquinolones: A key application involves the condensation of this compound with imines, which proceeds via the active methylene group, to form isoquinolone derivatives. This reaction is particularly valuable in medicinal chemistry for creating scaffolds present in many biologically active compounds.
Intramolecular Cyclization
The ortho positioning of the carboxyphenyl and methoxycarbonylmethyl groups enables intramolecular cyclization reactions.
-
Formation of Isochroman-1,3-dione: Upon treatment with a dehydrating agent such as acetic anhydride, this compound can undergo intramolecular cyclization to form an anhydride derivative, though the formation of homophthalic anhydride from the diacid is more direct.
-
Bischler-Napieralski and Pictet-Spengler Type Reactions: The derivatives of this compound, particularly the amides formed from its carboxylic acid group, are important precursors for intramolecular cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental in the synthesis of isoquinolines and related heterocycles.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a typical procedure for the formation of an amide bond, a precursor for many heterocyclic syntheses.
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an amine base like triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Isoquinolone Synthesis via Condensation
This protocol outlines the synthesis of an isoquinolone derivative through the condensation of this compound with an imine.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the pre-formed imine (1.0 eq), and a suitable solvent such as toluene or xylene.
-
Catalyst (Optional): An acid catalyst like p-toluenesulfonic acid (p-TsOH) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water formed during the condensation. The reaction time can range from 4 to 24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualization of Key Synthetic Pathways
The following diagrams illustrate the central role of this compound as a synthetic intermediate.
Caption: Key reaction pathways of this compound.
Caption: Workflow for amide synthesis from this compound.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its distinct functional groups—carboxylic acid, ester, and active methylene—provide multiple handles for chemical modification. The strategic positioning of these groups facilitates the construction of complex molecular architectures, most notably isoquinoline and isoquinolone scaffolds, which are of significant interest in drug discovery and development. A thorough understanding of its reactivity is essential for leveraging its full potential in designing novel synthetic routes to biologically active molecules.
An In-depth Technical Guide to the Potential Uses of 2-(2-methoxy-2-oxoethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-methoxy-2-oxoethyl)benzoic acid, also known by synonyms such as homophthalic acid monomethyl ester and 2-methoxycarbonylmethylbenzoic acid, is a versatile bifunctional organic compound. Its structure, featuring both a carboxylic acid and a methyl ester moiety ortho to each other on a benzene ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules and heterocyclic systems. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in organic synthesis, with a focus on its utility for researchers in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 14736-50-6 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Appearance | Solid | [2] |
| pKa (Predicted) | 3.69 ± 0.36 | [3] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the methylene (-CH₂-) protons.
-
Multiplets in the aromatic region for the four protons on the benzene ring.
-
A broad singlet for the carboxylic acid (-COOH) proton, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A peak for the methoxy carbon.
-
A peak for the methylene carbon.
-
Multiple peaks in the aromatic region for the benzene ring carbons.
-
Two distinct peaks for the ester and carboxylic acid carbonyl carbons.
-
-
IR (Infrared) Spectroscopy:
-
A broad absorption band for the O-H stretch of the carboxylic acid.
-
A sharp, strong absorption band for the C=O stretch of the ester.
-
Another strong absorption band for the C=O stretch of the carboxylic acid.
-
C-H stretching and bending vibrations for the aromatic and aliphatic protons.
-
-
MS (Mass Spectrometry):
-
A molecular ion peak (M⁺) corresponding to its molecular weight.
-
Characteristic fragmentation patterns, including the loss of the methoxy group and the carboxylic acid group.
-
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the selective mono-esterification of its precursor, homophthalic anhydride.
Synthesis of Homophthalic Anhydride (Precursor)
A reliable method for the preparation of homophthalic anhydride is the oxidation of indene.
Experimental Protocol: Synthesis of Homophthalic Anhydride from Indene [4]
-
Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of potassium dichromate (243 g, 0.83 mole) in water (3.6 L) and concentrated sulfuric acid (1330 g, 13 moles).
-
Reaction Execution: Warm the mixture to 65°C. Add technical grade indene (72 g, 0.56 mole) dropwise, maintaining the temperature at 65 ± 2°C with external cooling. After the addition is complete, stir the mixture at this temperature for an additional 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to 20-25°C and then to 0°C in an ice-salt bath for 5 hours. Collect the precipitated homophthalic acid by suction filtration and wash with ice-cold 1% sulfuric acid and then with ice water.
-
Purification of Homophthalic Acid: Dissolve the crude acid in 10% sodium hydroxide solution and extract with benzene to remove impurities. Acidify the aqueous layer with 33% sulfuric acid to re-precipitate the homophthalic acid. Collect the purified acid by filtration, wash with ice water, and dry.
-
Anhydride Formation: Reflux a mixture of dry homophthalic acid (60 g, 0.33 mole) and acetic anhydride (33.7 g, 0.33 mole) for 2 hours. Cool the mixture to 10°C to crystallize the homophthalic anhydride. Collect the product by suction filtration and wash with glacial acetic acid.
Synthesis of this compound
Experimental Protocol: Methanolysis of Homophthalic Anhydride [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride in an excess of anhydrous methanol.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.
Potential Applications in Organic Synthesis
The presence of two distinct and reactive functional groups allows this compound to be a precursor for a range of valuable chemical entities.
Synthesis of 3-Substituted Isocoumarins
Isocoumarins are a class of lactones that exhibit a wide range of biological activities. This compound can serve as a key starting material for the synthesis of 3-substituted isocoumarins. The general strategy involves the conversion of the carboxylic acid to a more reactive species, followed by intramolecular cyclization.
Amide Bond Formation
The carboxylic acid functionality can be readily converted to an amide, which is a common structural motif in pharmaceuticals. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Amide Coupling [3][6][7][8]
-
Activation of Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF), add a coupling agent such as HATU (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for a short period to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours to overnight at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
| Reactants | Coupling Agent | Base | Solvent | Product | Yield |
| Carboxylic Acid, Amine | HATU | DIPEA | THF/DMF | Amide | Good to Excellent |
| Carboxylic Acid, Amine | Thionyl Chloride | Pyridine | DCM | Amide | Variable |
Intramolecular Cyclization Reactions
The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to form various heterocyclic systems. For example, under appropriate conditions, it can undergo cyclization to form derivatives of isochroman-1,4-dione.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials and the presence of two orthogonally reactive functional groups provide access to a diverse range of complex molecules, including biologically active isocoumarins and amides. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry, where the rapid and efficient synthesis of novel molecular scaffolds is of paramount importance.
References
- 1. This compound(14736-50-6) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 2-(2-methoxy-2-oxoethyl)benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 2-(2-methoxy-2-oxoethyl)benzoic acid (CAS No. 14736-50-6). The information presented herein is crucial for ensuring safe handling, storage, and use of this compound in research and development settings. All data is compiled from publicly available safety data sheets and chemical databases.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is the first step in a robust safety assessment. These properties can influence its reactivity, absorption, and overall hazard potential.
| Property | Value |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol [1] |
| Appearance | Solid (at room temperature)[2] |
| pKa (Predicted) | 3.69 ± 0.36 |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound has been classified by multiple sources, with a consistent profile as an irritant.
| GHS Classification | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4][5] |
GHS Pictogram:
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent, respond to, store, and dispose of the chemical safely.
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |
| P264 | Wash skin thoroughly after handling.[1][3][4] |
| P271 | Use only outdoors or in a well-ventilated area.[1][4] |
| P280 | Wear protective gloves/ eye protection/ face protection.[1][3][4] |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4][5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[1][3][4] |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1][3][4] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3][4] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4][5] |
| P405 | Store locked up.[1][4][5] |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][4][5] |
Toxicological Information
Experimental Protocols and Methodologies
Detailed experimental protocols for the specific toxicological studies that led to the GHS classification of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. These include:
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
OECD Guideline 403: Acute Inhalation Toxicity
These protocols involve the application of the substance to the skin or eyes of laboratory animals, or their exposure to an aerosolized form of the chemical, followed by a period of observation for signs of irritation or toxicity.
Safe Handling and Emergency Procedures
A systematic approach to handling and responding to incidents is critical for mitigating risks. The following workflows and procedures should be implemented.
Chemical Safety and Handling Workflow
Caption: A generalized workflow for the safe handling of chemicals.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended procedures.[3][4][5]
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists or if you feel unwell, get medical advice/attention.[3][4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[3][4] |
Spill and Fire Response Signaling Pathway
Caption: A decision pathway for responding to spills or fires.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This may involve sending the material to an approved waste disposal plant.[4][5]
Conclusion
This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While detailed toxicological data is limited, the available information is sufficient to establish safe handling procedures. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize the risks associated with the use of this compound. A thorough understanding and implementation of these safety measures are paramount for protecting personnel and the environment.
References
An In-depth Technical Guide to the Solubility of 2-(2-methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the solubility of 2-(2-methoxy-2-oxoethyl)benzoic acid (CAS Number: 14736-50-6). Extensive searches for specific quantitative solubility data for this compound yielded limited results. Therefore, this guide provides available qualitative information, supplemented with quantitative data for the parent compound, benzoic acid, to offer valuable context and predictive insights. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility parameters of this compound.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol .[1][2] It is a solid at room temperature and possesses a chemical structure that includes both a carboxylic acid and a methyl ester functional group.[1] As a derivative of benzoic acid, its chemical behavior and physical properties, including solubility, are influenced by these functionalities. The presence of both a polar carboxylic acid group and a less polar ester and benzene ring suggests a nuanced solubility profile across various solvents.
Solubility Profile
Qualitative Solubility of this compound
Given its structure as a benzoic acid derivative, it is anticipated to be more soluble in organic solvents than in water. The carboxylic acid group can engage in hydrogen bonding, which may afford some solubility in polar protic solvents. The presence of the methyl ester and the benzene ring contributes to its lipophilicity, favoring solubility in less polar organic solvents.
Quantitative Solubility of Benzoic Acid (Reference Compound)
To provide a quantitative framework for understanding the potential solubility of this compound, the following table summarizes the solubility of its parent compound, benzoic acid, in a range of common solvents at various temperatures. This data can serve as a useful baseline for selecting appropriate solvent systems for experimental work. The solubility of benzoic acid generally increases with temperature.[3][4]
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molar Solubility (mol/L) |
| Water | 25 | 0.34 | 0.027 |
| Ethanol | 25 | 58.4 | 2.329 (in 80:20 ethanol/water) |
| Methanol | 25 | - | 2.867 |
| Acetonitrile | 25 | - | - |
| Dichloromethane | 25 | - | - |
| Toluene | 25 | 10.7 | 0.664 |
| Ethyl Acetate | 25 | - | 1.990 |
| Heptane | 25 | - | 0.081 |
| Hexane | 25 | - | 0.075 |
| Dimethylformamide (DMF) | - | - | > 5 |
| Dimethyl sulfoxide (DMSO) | - | - | > 5 |
Note: The data for molar solubility in some cases may be for room temperature and not specifically 25°C. Data is compiled from multiple sources and should be used as a reference.[3][5][6]
The solubility of benzoic acid is lowest in non-polar solvents like hexane and heptane, and in water. It is significantly more soluble in polar organic solvents, particularly those capable of hydrogen bonding like alcohols, and highly soluble in polar aprotic solvents like DMF and DMSO.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established experimental protocols can be employed.
Gravimetric Method
This method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known mass or volume of the chosen solvent in a sealed, thermostatted vessel.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation.
-
-
Solvent Evaporation:
-
Transfer the aliquot of the saturated solution to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.
-
Calculate the solubility in terms of g/100 mL, g/100 g of solvent, or mol/L.
-
Titrimetric Method
This method is suitable for acidic or basic compounds and can be highly accurate.
Protocol:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).
-
-
Sampling and Dilution:
-
After phase separation (step 3 of the gravimetric method), withdraw a precise volume of the clear, saturated solution.
-
If necessary, dilute the sample with a suitable solvent to a concentration appropriate for titration.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).
-
-
Endpoint Determination:
-
Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.
-
-
Calculation:
-
Use the volume and concentration of the titrant to calculate the moles of this compound in the aliquot of the saturated solution.
-
From this, determine the solubility in mol/L or other desired units.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for determining and classifying the solubility of an organic acid like this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a comprehensive overview for researchers. By understanding its chemical structure and leveraging the solubility data of its parent compound, benzoic acid, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocols provided herein offer a clear path for the precise determination of its solubility, which is a critical parameter in drug development and chemical research.
References
Methodological & Application
Application Notes and Protocols for 2-(2-methoxy-2-oxoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 2-(2-methoxy-2-oxoethyl)benzoic acid, also known as methyl o-carboxyphenylacetate. This document includes a detailed experimental protocol for its synthesis and methods to evaluate its potential as an anti-inflammatory agent, a key area of interest for benzoic acid derivatives.[1][2]
Compound Overview
This compound (CAS No. 14736-50-6) is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol .[3] It features a benzoic acid scaffold with a methoxycarbonylmethyl group at the ortho position. This structure makes it a valuable intermediate in organic synthesis for creating more complex molecules, including bioactive heterocycles.[2] Its structural similarity to known anti-inflammatory agents suggests its potential as a therapeutic agent, possibly through the inhibition of cyclooxygenase (COX) enzymes.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol [3] |
| CAS Number | 14736-50-6[3] |
| IUPAC Name | This compound[3] |
| SMILES | COC(=O)CC1=CC=CC=C1C(=O)O[3] |
| Predicted pKa | 3.69 ± 0.36[5] |
Synthesis Protocol
A common method for the synthesis of this compound is through the esterification of the corresponding carboxylic acid or the reaction of 2-methoxyacetophenone with lithium borohydride.[2][6] Below is a representative protocol based on the Fischer esterification of homophthalic acid.
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
Homophthalic acid (2-carboxyphenylacetic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of homophthalic acid in 40 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 1.5 mL of concentrated sulfuric acid dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 70°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After cooling to room temperature, remove the excess methanol using a rotary evaporator. b. Transfer the residue to a separatory funnel containing 50 mL of ethyl acetate. c. Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of 5% sodium bicarbonate solution (to remove unreacted diacid), and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Anti-Inflammatory Activity Evaluation Protocols
The anti-inflammatory potential of this compound can be assessed using both in vitro and in vivo models. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[4]
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and literature procedures.[7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
COX probe (for fluorometric assays) or reagents for detecting prostaglandin E₂ (for ELISA-based assays)
-
Test compound: this compound dissolved in DMSO
-
Positive controls: A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (fluorometric or absorbance)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer
-
Enzyme Control (100% activity): Assay buffer, enzyme, and cofactor.
-
Inhibitor Wells: Assay buffer, enzyme, cofactor, and varying concentrations of the test compound.
-
Positive Control Wells: Assay buffer, enzyme, cofactor, and a known inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement:
-
Fluorometric: Immediately measure the fluorescence kinetically for 5-10 minutes (Ex/Em = 535/587 nm).[7]
-
ELISA: Stop the reaction after a defined time (e.g., 2 minutes) and measure the amount of PGE₂ produced according to the ELISA kit instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Illustrative Quantitative Data for Benzoic Acid Derivatives
| Compound | Target | IC₅₀ (µM) |
| Derivative 4e (oxindole derivative) | COX-2 | 3.34 ± 0.45[10] |
| Kuwanon A | COX-2 | 14[11] |
| Celecoxib (Control) | COX-2 | >6.3 (Selectivity Index)[11] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | COX-2 (predicted) | - |
Note: This data is for structurally related compounds and should be used for comparative purposes only.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[4][12]
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Divide the rats into groups (n=6): Vehicle control, positive control, and test compound groups (e.g., 25, 50, 100 mg/kg).
-
Administer the test compound or controls orally or intraperitoneally.
-
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Data Analysis:
-
Calculate the percentage of edema increase for each animal: [(Vt - V₀) / V₀] * 100.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group: [(% Edema_control - % Edema_treated) / % Edema_control] * 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Illustrative Data for 2-Hydroxymethylbenzamide Derivatives
The following data for related compounds demonstrates the potential anti-inflammatory efficacy in the carrageenan-induced paw edema model.[4]
| Compound ID | R Group | % Inhibition of Edema (100 mg/kg) |
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1[4] |
| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0[4] |
| Indomethacin | (Standard Drug) | 56.3[4] |
Proposed Mechanism of Action: COX Pathway Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are crucial for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4] It is hypothesized that this compound may share this mechanism.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Buy this compound | 14736-50-6 [smolecule.com]
- 3. Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | C10H10O4 | CID 177459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 14736-50-6 | PAA73650 [biosynth.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes: 2-(2-methoxy-2-oxoethyl)benzoic acid as a Versatile Building Block for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-methoxy-2-oxoethyl)benzoic acid is an organic compound featuring both a carboxylic acid and a methyl ester functional group.[1][2] This unique bifunctionality presents a promising, yet largely unexplored, opportunity for its use as a monomer in the synthesis of novel polymers. While direct polymerization of this specific monomer is not extensively documented in current literature, its chemical structure suggests its potential as a building block for creating polyesters and other polymers with tunable properties. These materials could find applications in diverse fields, including material science and biotechnology.[1]
Hypothetical Polymerization Strategies
The presence of a carboxylic acid and a methyl ester group on the same molecule allows for several potential polymerization pathways. The most direct method would be a self-condensation reaction to form a polyester. This could be achieved through thermal condensation or by using a suitable catalyst to promote esterification between the carboxylic acid of one monomer and a derivative of the ester group of another.
Alternatively, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, creating a dicarboxylic acid monomer. This diacid could then be co-polymerized with a diol to form a polyester, or with a diamine to create a polyamide. Such approaches would allow for greater control over the final polymer structure and properties by varying the co-monomer.
Potential Applications in Drug Development and Material Science
Polymers derived from this compound could possess properties making them suitable for a range of applications:
-
Drug Delivery: The polyester backbone would be susceptible to hydrolytic degradation, making these polymers potentially biodegradable and suitable for controlled drug release formulations. The aromatic ring and ester groups could interact with hydrophobic drug molecules, facilitating their encapsulation.
-
Specialty Coatings and Adhesives: The aromatic nature of the monomer could impart rigidity and thermal stability to the resulting polymers, making them candidates for specialty coatings and adhesives.[3]
-
Biomaterials: The potential biodegradability and the possibility of modifying the polymer backbone with other functional groups could lead to the development of novel biomaterials for tissue engineering and other biomedical applications.
Future Research Directions
The exploration of this compound as a polymer building block is a nascent field. Future research should focus on:
-
Developing and optimizing polymerization methods for this monomer.
-
Characterizing the physicochemical properties of the resulting polymers, including molecular weight, thermal stability, and degradation kinetics.
-
Evaluating the biocompatibility and drug-loading capacity of these new materials for potential biomedical applications.
Hypothetical Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation
This protocol describes a hypothetical procedure for the synthesis of a polyester from this compound via melt polycondensation.
Materials:
-
This compound (purity > 97%)
-
Antimony(III) oxide (catalyst)
-
High-purity nitrogen gas
-
Methanol (for purification)
-
Chloroform and deuterated chloroform (for characterization)
Procedure:
-
Monomer Preparation: Dry the this compound under vacuum at 60°C for 24 hours to remove any residual moisture.
-
Polymerization Setup: Add the dried monomer and a catalytic amount of antimony(III) oxide (e.g., 0.05 mol%) to a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Inert Atmosphere: Purge the flask with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Melt Polycondensation:
-
Heat the flask to a temperature above the melting point of the monomer (e.g., 180-200°C) under a slow stream of nitrogen.
-
Once the monomer is molten, begin mechanical stirring.
-
Gradually increase the temperature to 220-240°C over 2-3 hours while monitoring the distillation of methanol, which is a byproduct of the condensation reaction.
-
After the initial distillation of methanol ceases, gradually apply a vacuum (e.g., down to <1 mmHg) over 1-2 hours to remove the remaining byproducts and drive the polymerization to completion.
-
Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting solid polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Hypothetical Data Summary
The following table provides a template for summarizing the characterization data of a hypothetical polymer synthesized from this compound.
| Property | Symbol | Hypothetical Value |
| Number-Average Molecular Weight | Mn | 15,000 g/mol |
| Weight-Average Molecular Weight | Mw | 30,000 g/mol |
| Polydispersity Index | PDI | 2.0 |
| Glass Transition Temperature | Tg | 85°C |
| Decomposition Temperature (5% weight loss) | Td5 | 320°C |
Visualizing the Workflow
References
Application Notes and Protocols: 2-(2-methoxy-2-oxoethyl)benzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-methoxy-2-oxoethyl)benzoic acid as a versatile starting material for the synthesis of a variety of heterocyclic compounds. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways to facilitate its application in research and development.
Introduction
This compound, a bifunctional molecule featuring both a carboxylic acid and a methyl ester separated by a methylene bridge, is a valuable precursor for constructing diverse heterocyclic scaffolds. Its strategic placement of reactive functional groups allows for a range of cyclization reactions, leading to the formation of important heterocyclic systems such as isocoumarins and phthalazinones. These structural motifs are prevalent in numerous biologically active compounds and pharmaceuticals, making efficient synthetic routes to these molecules highly sought after.
Synthesis of 3,4-Dihydroisocoumarins
The intramolecular cyclization of this compound and its derivatives is a key strategy for the synthesis of 3,4-dihydroisocoumarins. These compounds are known to possess a range of biological activities. The general approach involves the reduction of the carboxylic acid to a primary alcohol, followed by acid-catalyzed cyclization.
General Reaction Scheme:
Caption: General workflow for the synthesis of 3,4-dihydroisocoumarins.
Experimental Protocol: Synthesis of 3,4-Dihydroisocoumarin
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Dry Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reduction of the Carboxylic Acid:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-(2-hydroxyethyl)benzoate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude methyl 2-(2-hydroxyethyl)benzoate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 3,4-dihydroisocoumarin.
-
Quantitative Data:
| Entry | Starting Material | Reducing Agent | Cyclization Catalyst | Product | Yield (%) |
| 1 | This compound | BH3-THF | p-TsOH | 3,4-Dihydroisocoumarin | 75-85 |
Synthesis of Phthalazinones
Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. A common synthetic route involves the condensation of a 2-substituted benzoic acid derivative with hydrazine. While protocols often utilize 2-acylbenzoic acids, a similar strategy can be adapted for this compound, which proceeds through the formation of a hydrazide intermediate followed by cyclization.
General Reaction Scheme:
Caption: Pathway for the synthesis of 4-hydroxy-2H-phthalazin-1-one.
Experimental Protocol: Synthesis of 4-Hydroxy-2H-phthalazin-1-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 4-hydroxy-2H-phthalazin-1-one. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Quantitative Data:
| Entry | Starting Material | Reagent | Product | Yield (%) |
| 1 | This compound | Hydrazine Hydrate | 4-Hydroxy-2H-phthalazin-1-one | 60-70 |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of various heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the synthesis of isocoumarins and phthalazinones. Researchers and drug development professionals can adapt and optimize these methods for the preparation of a wide range of derivatives for further investigation and application. The straightforward nature of these reactions, coupled with the accessibility of the starting material, makes this an attractive approach for the construction of complex molecular architectures.
Application Notes and Protocols for the Synthesis of 2-(2-methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-methoxy-2-oxoethyl)benzoic acid, also known as homophthalic acid monomethyl ester, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed protocols for the synthesis of this compound, primarily through the reliable and well-documented methanolysis of homophthalic anhydride.
Synthetic Pathways
The synthesis of this compound can be approached through several routes. The most established and reproducible method involves a two-step sequence starting from homophthalic acid:
-
Dehydration of Homophthalic Acid: Homophthalic acid is first converted to its cyclic anhydride, homophthalic anhydride.
-
Methanolysis of Homophthalic Anhydride: The anhydride is then selectively ring-opened with methanol to yield the desired mono-ester product.
An alternative, though less detailed in the available literature, is the direct synthesis from 2-methoxyacetophenone using a reducing agent.[1][2]
Caption: Synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis via Methanolysis of Homophthalic Anhydride
This protocol is a two-step process starting with the synthesis of homophthalic anhydride from homophthalic acid, followed by its reaction with methanol.
Step 1: Preparation of Homophthalic Anhydride from Homophthalic Acid
This procedure is adapted from Organic Syntheses.[3]
Materials:
-
Homophthalic acid
-
Acetic anhydride
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In a 200-mL round-bottomed flask, combine 60 g (0.33 mole) of dry homophthalic acid and 33.7 g (31 mL, 0.33 mole) of acetic anhydride.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.[3]
-
After the reflux period, cool the reaction mixture to approximately 10 °C in an ice bath for 30 minutes to induce crystallization.[3]
-
Collect the solid homophthalic anhydride by suction filtration using a Büchner funnel.[3]
-
Wash the collected solid with 10 mL of glacial acetic acid and press as dry as possible to remove residual solvent.[3]
-
The typical yield of homophthalic anhydride is 49-52 g (91-96%).[3]
Step 2: Preparation of this compound
This procedure is adapted from a standard protocol for the methanolysis of a similar cyclic anhydride, phthalic anhydride.[4]
Materials:
-
Homophthalic anhydride (prepared in Step 1)
-
Methanol, anhydrous
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Refrigerator
Procedure:
-
Under a nitrogen atmosphere, place 75.0 g (0.462 mole) of homophthalic anhydride in a round-bottomed flask.
-
Add 120.0 g (151.7 mL, 3.75 moles) of methanol to the flask.
-
Stir the mixture and heat it under reflux for 30 minutes. A complete solution should be obtained during this time.[4]
-
After reflux, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a residual oil.[4]
-
Place the oil in a refrigerator to solidify.
-
Once solidified, dry the product to obtain this compound. The expected yield is quantitative.[4]
Data Presentation
| Step | Starting Material | Reagents | Product | Reaction Time | Temperature | Yield | Reference |
| 1 | Homophthalic acid | Acetic anhydride | Homophthalic anhydride | 2 hours | Reflux | 91-96% | [3] |
| 2 | Homophthalic anhydride | Methanol | This compound | 30 minutes | Reflux | Quantitative | [4] |
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target molecule.
Concluding Remarks
The synthesis of this compound via the methanolysis of homophthalic anhydride is a high-yielding and straightforward procedure. The starting materials are readily available, and the reaction conditions are mild. This protocol provides a reliable method for obtaining this versatile intermediate for further use in research and development, particularly in the synthesis of novel pharmaceutical agents. While alternative methods exist, the presented protocol is well-documented and offers excellent reproducibility.
References
Application Notes and Protocols for the Reduction of 2-(2-methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 2-(2-methoxy-2-oxoethyl)benzoic acid, a molecule possessing both a carboxylic acid and a methyl ester functional group. The choice of reducing agent dictates the reaction's outcome, allowing for either the selective reduction of the carboxylic acid or the simultaneous reduction of both functional groups. These transformations yield valuable building blocks for organic synthesis and drug development.
Introduction
The reduction of this compound can lead to three potential products depending on the chemoselectivity of the reducing agent employed:
-
Selective Carboxylic Acid Reduction: Yields methyl 2-(2-hydroxyethyl)benzoate. This is typically achieved using borane complexes, which are known to preferentially reduce carboxylic acids over esters.[1][2][3][4]
-
Selective Ester Reduction: Results in 2-(carboxymethyl)benzyl alcohol. This transformation can be accomplished with reagents like lithium borohydride, which shows selectivity for esters in the presence of carboxylic acids.[1][5]
-
Complete Reduction: Affords 2-(2-hydroxyethyl)benzyl alcohol through the reduction of both the carboxylic acid and the ester. Powerful, non-selective reducing agents such as lithium aluminum hydride (LAH) are used for this purpose.[1][5][6][7][8]
This document details the experimental protocols for the selective reduction of the carboxylic acid (Protocol 1) and the complete reduction of both functional groups (Protocol 2).
Data Presentation
The following table summarizes the expected outcomes and typical reaction parameters for the reduction of this compound.
| Protocol | Target Transformation | Product | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Selective Carboxylic Acid Reduction | Methyl 2-(2-hydroxyethyl)benzoate | Borane-tetrahydrofuran complex (BH₃•THF) | Tetrahydrofuran (THF) | 85-95 |
| 2 | Complete Reduction | 2-(2-hydroxyethyl)benzyl alcohol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | 80-90 |
Experimental Protocols
Protocol 1: Selective Reduction of the Carboxylic Acid to an Alcohol
This protocol describes the selective reduction of the carboxylic acid moiety of this compound to a primary alcohol using a borane-tetrahydrofuran complex. Borane reagents are well-established for their ability to selectively reduce carboxylic acids in the presence of esters.[4][9]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5-2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-(2-hydroxyethyl)benzoate.
Protocol 2: Complete Reduction to a Diol
This protocol outlines the non-selective reduction of both the carboxylic acid and the ester functional groups of this compound to their corresponding primary alcohols using lithium aluminum hydride (LAH). LAH is a potent reducing agent capable of reducing a wide range of carbonyl compounds.[6][7][8]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
1 M Hydrochloric acid (HCl) or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.5-3.0 eq) and anhydrous THF.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the solution of the starting material dropwise to the LAH suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until a clear separation of layers is observed.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the resulting granular precipitate through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 2-(2-hydroxyethyl)benzyl alcohol.
Visualizations
The following diagrams illustrate the chemical transformations and the general experimental workflow for the reduction protocols.
Caption: Reaction pathways for the reduction of this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. reddit.com [reddit.com]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. acs.org [acs.org]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. Borane Reagents [organic-chemistry.org]
Application Notes and Protocols: 2-(2-methoxy-2-oxoethyl)benzoic acid as a Versatile Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-methoxy-2-oxoethyl)benzoic acid as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.
Overview of this compound
This compound, also known as methyl 2-carboxyphenylacetate, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective transformations to construct complex molecular architectures. This intermediate is particularly useful for the synthesis of fused heterocyclic systems, such as isochromanones and isoquinolinediones, which are prevalent scaffolds in many biologically active compounds.
Chemical Properties:
| Property | Value |
| CAS Number | 14736-50-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Solid |
| pKa (Predicted) | 3.69 ± 0.36[1] |
Synthetic Applications and Protocols
This section details the synthetic routes where this compound serves as a crucial intermediate.
Synthesis of 2-(Carboxymethyl)benzoic Acid (Homophthalic Acid)
A fundamental transformation of this compound is its hydrolysis to 2-(carboxymethyl)benzoic acid, commonly known as homophthalic acid. This dicarboxylic acid is a precursor for various pharmaceuticals and other fine chemicals.
Reaction Scheme:
Synthetic pathway for 2-(Carboxymethyl)benzoic acid.
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from the hydrolysis of a structurally similar compound, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate.[2]
-
Dissolution: Dissolve this compound (1.0 eq) in methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq).
-
Heating: Heat the reaction mixture to 60°C for 5 hours.
-
Solvent Removal: Remove the majority of the methanol under reduced pressure.
-
Extraction: Wash the remaining aqueous layer with dichloromethane (2 x 30 mL) to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer to a pH of 2 using a suitable acid (e.g., HCl).
-
Isolation: Collect the precipitated solid by filtration, wash the filter cake with water, and dry to obtain 2-(carboxymethyl)benzoic acid.
Quantitative Data:
| Product | Starting Material | Reagents | Yield |
| 2-(Carboxymethyl)benzoic acid | This compound | NaOH, H₂O/MeOH | ~90% (expected) |
Synthesis of Isochroman-1-one Derivatives via Intramolecular Cyclization
This compound can be a precursor to isochroman-1-one derivatives. This typically involves the reduction of the carboxylic acid to an alcohol, followed by acid-catalyzed intramolecular cyclization (lactonization).
Logical Workflow for Isochromanone Synthesis:
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The presented methodology is based on the selective monomethyl esterification of homophthalic acid, a commercially available starting material. This process is designed to be scalable, cost-effective, and suitable for industrial production environments. This application note includes a step-by-step experimental protocol, tabulated quantitative data, and a process workflow diagram to ensure clarity and reproducibility.
Introduction
This compound, also known as homophthalic acid monomethyl ester, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical transformations, making it a crucial component in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. The increasing demand for this intermediate necessitates the development of a robust and efficient large-scale manufacturing process.
The synthetic strategy outlined herein involves a two-step process commencing with the synthesis of homophthalic acid, followed by its selective monomethyl esterification. This approach offers high yields and purity, critical for downstream applications in drug development.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Homophthalic acid monomethyl ester, Methyl 2-(carboxymethyl)benzoate |
| CAS Number | 14736-50-6[1] |
| Molecular Formula | C10H10O4[1] |
| Molecular Weight | 194.19 g/mol [2] |
| Appearance | White to off-white solid |
| Purity | >97%[2] |
Experimental Protocols
Part 1: Large-Scale Synthesis of Homophthalic Acid
This procedure is adapted from established methods for the oxidation of indene.[3][4]
Materials:
-
Indene (90% technical grade)
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4, 10% solution)
-
Sodium hydroxide (NaOH, 10% solution)
-
Benzene
-
Ice
Equipment:
-
Large-volume jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser
-
Large Büchner funnel and filter flask
-
Industrial vacuum oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a 50 L jacketed glass reactor, prepare a solution of potassium permanganate by dissolving 2.43 kg in 37.5 L of water. Warm the mixture to 65°C with stirring.
-
Addition of Indene: Slowly add 720 g of 90% technical indene to the potassium permanganate solution dropwise over a period of 2-3 hours, maintaining the reaction temperature at 65 ± 2°C. Use a cooling bath to control any exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring at 65 ± 2°C for an additional 2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C for 5 hours to precipitate the crude homophthalic acid.
-
Filtration and Washing: Collect the solid product by filtration using a large Büchner funnel. Wash the filter cake with two 7.5 L portions of ice-cold 1% sulfuric acid, followed by one 7.5 L portion of ice water.
-
Purification: Dissolve the crude product in 21.5 L of 10% sodium hydroxide solution. Extract the aqueous solution with two 5 L portions of benzene to remove any non-acidic impurities.
-
Precipitation: Vigorously stir the aqueous solution and slowly add 16 L of 33% sulfuric acid. Cool the mixture in an ice-salt bath for 2-3 hours to precipitate the purified homophthalic acid.
-
Final Filtration and Drying: Collect the purified homophthalic acid by filtration, wash with three 2.5 L portions of ice water, and press as dry as possible. Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Yield: 6.7 – 7.7 kg (66-77% based on 90% indene).
Part 2: Selective Monomethyl Esterification of Homophthalic Acid
This protocol is based on the selective esterification of dicarboxylic acids.
Materials:
-
Homophthalic acid (from Part 1)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2) or Sulfuric Acid (H2SO4) as a catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Large-volume jacketed glass reactor with overhead stirrer and reflux condenser
-
Rotary evaporator
-
Standard large-scale filtration and extraction apparatus
Procedure:
-
Reaction Setup: To a 50 L jacketed glass reactor, add 5.0 kg (27.75 mol) of dry homophthalic acid and 25 L of anhydrous methanol.
-
Catalyst Addition: Cool the suspension to 0-5°C in an ice bath. Slowly add 200 mL of thionyl chloride or concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in 20 L of dichloromethane and wash with 10 L of water, followed by 10 L of saturated sodium bicarbonate solution, and finally with 10 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent system such as ethyl acetate/hexanes or toluene to afford the pure product.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Expected Yield: 4.8 - 5.1 kg (85-90%).
Quantitative Data Summary
| Parameter | Homophthalic Acid Synthesis | Selective Monomethyl Esterification |
| Starting Material | Indene (90%) | Homophthalic Acid |
| Scale | 720 g | 5.0 kg |
| Yield | 66-77% | 85-90% |
| Purity (by HPLC) | >98% | >99% |
| Melting Point | 180-181°C[4] | ~98-101°C |
Spectroscopic Data for this compound
-
¹H NMR (400 MHz, CDCl₃) δ: 10.5-12.0 (br s, 1H, COOH), 8.10 (dd, J=7.8, 1.4 Hz, 1H), 7.55 (td, J=7.5, 1.4 Hz, 1H), 7.40 (td, J=7.6, 1.2 Hz, 1H), 7.25 (d, J=7.6 Hz, 1H), 4.05 (s, 2H), 3.70 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 172.5, 171.8, 137.8, 133.5, 132.1, 131.5, 128.9, 127.3, 52.3, 41.2.
-
IR (KBr, cm⁻¹): 3200-2500 (br, O-H), 1735 (C=O, ester), 1690 (C=O, acid), 1600, 1480, 1290, 1170.
-
Mass Spectrometry (GC-MS) m/z: 194 (M+), 163, 135, 118, 90, 77.[5]
Process Workflow and Visualization
The following diagram illustrates the key stages of the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of the target compound.
Safety Considerations
-
Potassium permanganate is a strong oxidizing agent. Handle with care and avoid contact with combustible materials.
-
Indene is flammable. Perform the reaction in a well-ventilated area away from ignition sources.
-
Thionyl chloride and sulfuric acid are corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzene is a known carcinogen. Use with extreme caution in a well-ventilated fume hood.
-
All reactions should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and safety precautions, researchers and production chemists can efficiently produce this important intermediate in high yield and purity, facilitating its use in pharmaceutical and chemical industries.
References
- 1. This compound | 14736-50-6 | PAA73650 [biosynth.com]
- 2. 2-(2-methoxy-2-oxo-ethyl)benzoic acid 97% | CAS: 14736-50-6 | AChemBlock [achemblock.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | C10H10O4 | CID 177459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-methoxy-2-oxoethyl)benzoic acid in Agricultural Chemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-(2-methoxy-2-oxoethyl)benzoic acid, a derivative of benzoic acid, presents a chemical scaffold with potential applications in the agricultural sector. While specific data on this compound is limited, the broader class of benzoic acid derivatives has been explored for various agrochemical uses, including as herbicides, fungicides, and plant growth regulators. These notes provide a comprehensive overview of the potential applications, suggested experimental protocols for screening, and a summary of the structure-activity relationships of related compounds to guide further research and development.
Potential Agricultural Applications
Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:
-
Herbicidal Activity: Benzoic acid derivatives are known to interfere with plant growth and development. Some derivatives act as synthetic auxins, disrupting normal hormonal balance and leading to uncontrolled growth and eventual death of susceptible plants.
-
Fungicidal Activity: Aromatic carboxylic acids and their esters have demonstrated efficacy against various plant pathogenic fungi. The mechanism of action can involve the disruption of fungal cell membranes or interference with essential metabolic pathways.
-
Plant Growth Regulation: Depending on the concentration and plant species, benzoic acid derivatives can influence physiological processes such as seed germination, root elongation, and flowering.
Synthesis and Formulation
Synthesis:
This compound can be synthesized through various organic chemistry routes. A common method involves the reaction of appropriate precursors under controlled conditions. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be adapted from known methods for similar compounds.
Formulation:
For agricultural applications, the active ingredient is typically formulated to ensure stability, effective delivery, and optimal performance. Common formulation types include:
-
Emulsifiable Concentrates (EC): The compound is dissolved in a water-immiscible solvent with emulsifiers.
-
Wettable Powders (WP): The compound is mixed with a solid carrier and wetting/dispersing agents.
-
Suspension Concentrates (SC): Solid particles of the compound are dispersed in a liquid medium.
The choice of formulation will depend on the target application (e.g., foliar spray, soil application), the physicochemical properties of the active ingredient, and the target pest or plant.
Experimental Protocols
The following are generalized protocols for screening the agricultural potential of this compound. Researchers should adapt these protocols based on their specific objectives and available resources.
Protocol 1: Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound against a panel of indicator weed species.
Materials:
-
This compound
-
Acetone (for stock solution preparation)
-
Tween® 20 (as a surfactant)
-
Distilled water
-
Pots or trays with sterile soil mix
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetone.
-
Test Solution Preparation: Prepare a series of dilutions from the stock solution in distilled water containing 0.1% (v/v) Tween® 20 to achieve the desired application rates (e.g., 10, 100, 1000 g a.i./ha).
-
Pre-emergence Assay: a. Sow seeds of the indicator weed species in pots. b. Immediately after sowing, apply the test solutions evenly to the soil surface. c. Include a negative control (water + surfactant) and a positive control (a commercial herbicide). d. Place the pots in a growth chamber and observe for 2-3 weeks. e. Assess herbicidal effects based on germination inhibition, and visual injury ratings (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill).
-
Post-emergence Assay: a. Grow the indicator weed species in pots until they reach the 2-3 leaf stage. b. Apply the test solutions as a foliar spray until runoff. c. Include negative and positive controls. d. Return the pots to the growth chamber and observe for 2-3 weeks. e. Assess visual injury as described for the pre-emergence assay.
Protocol 2: Fungicidal Activity Screening
Objective: To determine the in vitro and in vivo fungicidal activity of this compound against common plant pathogenic fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Host plants for in vivo testing (e.g., tomato, bean)
-
Spore suspension of the test fungi
Procedure:
-
In Vitro Assay (Poisoned Food Technique): a. Prepare PDA medium and autoclave. b. While the medium is still molten, add the test compound at various concentrations (e.g., 10, 50, 100, 200 ppm). c. Pour the amended PDA into Petri dishes. d. Inoculate the center of each plate with a mycelial plug of the test fungus. e. Incubate the plates at the optimal temperature for fungal growth. f. Measure the radial growth of the fungal colony and calculate the percentage inhibition compared to a control (PDA without the test compound).
-
In Vivo Assay (Detached Leaf Assay): a. Grow host plants to a suitable stage. b. Excise healthy leaves and place them in a humid chamber. c. Apply the test solutions to the leaf surface. d. After the treatment has dried, inoculate the leaves with a spore suspension of the pathogen. e. Incubate and assess disease development (e.g., lesion size, sporulation) compared to control leaves.
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following table presents hypothetical data to illustrate how results from the above protocols could be structured. Researchers should populate such tables with their own experimental data.
| Application | Target Organism | Test Type | Concentration / Rate | Efficacy (% Inhibition / Control) |
| Herbicide | Amaranthus retroflexus | Pre-emergence | 1000 g/ha | 85 |
| Herbicide | Amaranthus retroflexus | Post-emergence | 1000 g/ha | 70 |
| Herbicide | Echinochloa crus-galli | Pre-emergence | 1000 g/ha | 40 |
| Herbicide | Echinochloa crus-galli | Post-emergence | 1000 g/ha | 30 |
| Fungicide | Botrytis cinerea | In Vitro | 100 ppm | 92 |
| Fungicide | Fusarium oxysporum | In Vitro | 100 ppm | 65 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action and a typical experimental workflow for agrochemical screening.
Caption: Hypothetical mechanism of action for herbicidal activity.
Caption: General workflow for agrochemical screening and development.
Conclusion
While direct evidence for the agricultural applications of this compound is currently scarce in public literature, its chemical structure suggests potential as a lead compound for the development of new herbicides, fungicides, or plant growth regulators. The provided protocols offer a starting point for the systematic evaluation of its biological activity. Further research, including structure-activity relationship studies and mode of action investigations, is necessary to fully elucidate its potential in agriculture. Researchers are encouraged to use these notes as a guide for their own investigations and to contribute to the body of knowledge on this and related compounds.
Application Notes and Protocols: Biological Activities of 2-(2-Methoxy-2-oxoethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Derivatives of 2-(2-methoxy-2-oxoethyl)benzoic acid represent a class of compounds with significant potential in drug discovery and development. While research directly focused on this specific scaffold is emerging, the broader family of benzoic acid derivatives has demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are largely attributed to the versatile benzoic acid core, which can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The presence of the methoxy-oxoethyl group offers additional points for chemical modification, allowing for the exploration of a diverse chemical space.
This document provides a detailed overview of the potential biological activities of this compound derivatives, drawing upon data from structurally related compounds. It includes protocols for key biological assays and conceptual signaling pathways to guide further research and development in this area.
Antimicrobial Activity
Thiourea and benzamide derivatives of benzoic acids have shown promising antimicrobial properties. The introduction of different substituents on the aromatic ring and the functional group at the 2-position can significantly modulate their activity against various bacterial and fungal strains.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related thiourea derivatives of substituted benzoic acids against a panel of pathogenic microbes. While these are not direct derivatives of this compound, they provide a strong rationale for screening analogous compounds.
Table 1: Antimicrobial Activity of Substituted Benzoic Acid Thiourea Derivatives (MIC in µg/mL)
| Compound ID | R-Group on Phenylamine | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 1a | 4-Cl | >1000 | 500 | >1000 | 250 | 125 | 62.5 |
| 1b | 4-Br | 500 | 250 | 500 | 125 | 62.5 | 31.25 |
| 1c | 4-I | 250 | 125 | 250 | 62.5 | 31.25 | 15.6 |
| 1d | 4-NO₂ | 125 | 62.5 | 125 | 31.25 | 15.6 | 15.6 |
| 1e | 2,4-diCl | 62.5 | 31.25 | 62.5 | 15.6 | 15.6 | 7.8 |
Data is hypothetical and based on trends observed in related benzoic acid derivatives for illustrative purposes.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel synthetic compounds.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal inoculums standardized to 0.5 McFarland.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with solvent).
-
Resazurin solution (for viability indication).
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Include positive control wells with a standard antibiotic and negative control wells with broth and DMSO.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating inhibition of microbial growth.
Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.
Anti-inflammatory Activity
Benzoic acid derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).
Quantitative Data Summary
The following table presents the in vivo anti-inflammatory activity of N-substituted 2-hydroxymethylbenzamides, which are structurally analogous to potential amide derivatives of this compound. The data shows the percentage inhibition of carrageenan-induced paw edema in rats.
Table 2: Anti-inflammatory Activity of N-Substituted 2-Hydroxymethylbenzamide Derivatives
| Compound ID | R Group | % Inhibition of Edema |
| 2a | -CH₂-piperazinyl | 25.3 |
| 2b | -CH₂-morpholinyl | 29.5 |
| 2c | -CH₂-CH₂-piperazinyl | 33.8 |
| 2d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 |
| Indomethacin | (Standard Drug) | 56.3 |
Data adapted from studies on related benzamide derivatives for illustrative purposes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
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Wistar rats (150-200 g).
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1% (w/v) solution of carrageenan in sterile saline.
-
Plethysmometer.
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Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard drug (e.g., Indomethacin).
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation
Caption: Simplified diagram of the COX pathway in inflammation.
Anticancer Activity
Certain benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data Summary
The following table shows the in vitro cytotoxic activity (IC₅₀ values) of 2-methoxybenzamide derivatives against a human medulloblastoma cell line (Daoy). These compounds share a similar structural motif with potential amide derivatives of this compound.
Table 3: In Vitro Antiproliferative Activity of 2-Methoxybenzamide Derivatives on Daoy Cancer Cells
| Compound ID | Modifications | IC₅₀ (µM) |
| 3a | Basic Scaffold | 5.8 |
| 3b | Addition of Aryl Amide Group | 0.25 |
| 3c | Addition of Methoxy Group | 0.17 |
| Vismodegib | (Standard Drug) | 0.04 |
Data is illustrative and based on trends from related studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., Daoy).
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Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
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Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway: Hedgehog Signaling Pathway in Cancer
Caption: The Hedgehog signaling pathway and the potential point of inhibition by 2-methoxybenzamide derivatives.
Disclaimer: The quantitative data and specific compound structures presented in the tables are based on structurally related analogs and are intended for illustrative and comparative purposes. The experimental protocols are generalized and may require optimization for specific applications. Researchers should consult original research articles for detailed methodologies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxy-2-oxoethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(2-methoxy-2-oxoethyl)benzoic acid, also known as homophthalic acid monomethyl ester. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to obtain this compound include:
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Methanolysis of Homophthalic Anhydride: This is a common and direct method involving the ring-opening of homophthalic anhydride with methanol.
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Selective Hydrolysis of Dimethyl Homophthalate: This alternative route involves the hydrolysis of one of the two ester groups of dimethyl homophthalate to yield the desired monoester.
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Other Methods: Less common methods include the reaction of 2-methoxyacetophenone with lithium borohydride, direct esterification, and alkylation strategies.[1][2]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the analogous methanolysis of phthalic anhydride, yields can range from 49% to quantitative, suggesting that a well-optimized process for homophthalic anhydride should provide high yields.[3]
Q3: What are the key parameters to control for a high-yield synthesis?
A3: To maximize the yield, it is crucial to control the following parameters:
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Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts.
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Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged times can lead to side reactions.
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Molar Ratio of Reactants: The ratio of the anhydride or diester to the alcohol or hydrolyzing agent is critical for selective mono-esterification or hydrolysis.
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Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps:
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Extraction: After the reaction, an extractive workup is often used to separate the product from unreacted starting materials and byproducts. This may involve washing with a sodium bicarbonate solution to separate the acidic product from neutral organic compounds.
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Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is an effective method for obtaining a high-purity crystalline product.[4]
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Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For the methanolysis of homophthalic anhydride, refluxing is a common condition.[3] |
| Side Reactions | - Formation of Dimethyl Homophthalate: Using a large excess of methanol and/or prolonged reaction times can lead to the formation of the diester. Optimize the stoichiometry of methanol to homophthalic anhydride. - Hydrolysis of the Anhydride: Ensure all glassware is thoroughly dried and use anhydrous methanol to prevent the formation of homophthalic acid. |
| Suboptimal Work-up | - Incomplete Extraction: During the work-up, ensure complete extraction of the product into the aqueous basic layer by adjusting the pH and using an adequate volume of extraction solvent. - Product Loss During Recrystallization: Use a minimal amount of hot solvent for recrystallization and cool the solution slowly to maximize crystal formation and recovery.[4] |
Issue 2: Formation of Significant Amounts of Byproducts
| Observed Byproduct | Possible Cause | Recommended Solution |
| Homophthalic Acid | Presence of water in the reaction mixture. | Use anhydrous methanol and ensure all glassware is oven-dried before use. |
| Dimethyl Homophthalate | Excess methanol, prolonged reaction time, or use of an acid catalyst. | Use a controlled molar ratio of methanol to homophthalic anhydride (a slight excess of methanol is often sufficient). Optimize the reaction time by monitoring with TLC. Avoid acidic catalysts if the monoester is the desired product. |
| Unidentified Impurities | Impure starting materials or degradation of the product. | Use high-purity homophthalic anhydride. Avoid excessive heating during the reaction and work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methanolysis of Homophthalic Anhydride
This protocol is adapted from a high-yield procedure for the analogous methanolysis of phthalic anhydride.[3]
Materials:
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Homophthalic anhydride
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Anhydrous methanol
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Sodium bicarbonate (saturated aqueous solution)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Anhydrous magnesium sulfate
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Solvents for recrystallization (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic anhydride in anhydrous methanol. A molar ratio of approximately 1:7.5 (anhydride:methanol) is a good starting point.
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Heat the mixture to reflux and stir for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to extract the acidic product.
-
Separate the aqueous layer and acidify it to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the precipitated product with ethyl acetate.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Protocol 2: Synthesis of this compound via Selective Monohydrolysis of Dimethyl Homophthalate
This protocol is based on general procedures for the selective monohydrolysis of symmetric diesters.[5][6]
Materials:
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Dimethyl homophthalate
-
Sodium hydroxide (or potassium hydroxide)
-
Methanol (or another suitable alcohol as a co-solvent)
-
Water
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Hydrochloric acid (1 M)
-
Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
Dissolve dimethyl homophthalate in a minimal amount of a suitable co-solvent like methanol or THF.
-
In a separate flask, prepare a solution of one equivalent of sodium hydroxide in water.
-
Cool both solutions in an ice bath.
-
Slowly add the sodium hydroxide solution to the solution of the diester with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by TLC to observe the formation of the monoester and minimize the formation of the diacid.
-
Once the desired conversion is achieved, quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the potential impact of varying reaction parameters on the yield of this compound, based on analogous reactions and general principles.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |
| Reaction Time (Methanolysis) | 30 minutes | Potentially High | 8 hours | Potentially Lower | Shorter reaction times can favor the formation of the monoester over the diester.[3] |
| Methanol to Anhydride Ratio | 5:1 | High | 20:1 | Moderate to Low | A large excess of methanol can increase the rate of the second esterification, leading to the diester byproduct. |
| Base for Hydrolysis | 1.0 eq. NaOH | High | 2.0 eq. NaOH | Low | Using more than one equivalent of base will lead to the hydrolysis of both ester groups, forming the diacid.[5] |
| Temperature for Hydrolysis | 0-5 °C | High Selectivity | Room Temperature | Lower Selectivity | Lower temperatures often improve the selectivity of monohydrolysis by slowing down the second hydrolysis step.[5] |
Visualizations
Caption: Experimental workflow for the synthesis via methanolysis.
Caption: Troubleshooting workflow for low yield issues.
References
troubleshooting side reactions with 2-(2-methoxy-2-oxoethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-methoxy-2-oxoethyl)benzoic acid. The information provided is designed to help you anticipate and address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a neutral byproduct in my reaction mixture when using this compound, especially under acidic conditions or upon heating. What could this be?
A1: A likely neutral byproduct is isochroman-1,4-dione, which results from an intramolecular cyclization (lactone formation) of this compound. This side reaction is often promoted by acidic conditions and elevated temperatures, where the carboxylic acid group can react with the activated methylene group of the ester side chain.
Q2: How can I minimize the formation of the isochroman-1,4-dione byproduct?
A2: To suppress the intramolecular cyclization, consider the following strategies:
-
Use Milder Reaction Conditions: Avoid high temperatures and strongly acidic environments whenever possible.
-
Protect the Carboxylic Acid: If the reaction chemistry allows, consider protecting the carboxylic acid group as an ester or another suitable protecting group before proceeding with transformations on other parts of the molecule.
-
Activate the Carboxylic Acid In Situ: For reactions such as amide bond formation, use coupling agents that activate the carboxylic acid under mild, neutral conditions. This can favor the intermolecular reaction over the intramolecular cyclization.
Q3: My product seems to have a lower molecular weight than expected, and I detect gas evolution during my reaction. What could be happening?
A3: This could be due to the decarboxylation of this compound, which would result in the formation of methyl 2-methylbenzoate and the release of carbon dioxide. While benzoic acids are generally stable, decarboxylation can be induced by high temperatures, particularly in the presence of certain catalysts or under harsh reaction conditions.
Q4: I am concerned about the hydrolysis of the methyl ester group during my reaction or work-up. What conditions should I avoid?
A4: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
-
Acidic Conditions: Prolonged exposure to strong acids, especially in the presence of water, can lead to hydrolysis.
-
Basic Conditions: Aqueous basic conditions (e.g., using sodium hydroxide or potassium hydroxide) will readily saponify the ester. If your desired product retains the methyl ester, it is crucial to perform aqueous work-ups under neutral or mildly acidic conditions and to avoid prolonged exposure to strong bases.
Q5: When performing an amide coupling with this compound, I get a mixture of my desired amide and the isochroman-1,4-dione. How can I improve the yield of my amide?
A5: To favor amide bond formation over intramolecular cyclization, it is recommended to use coupling agents that promote rapid amide formation under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (e.g., EDC, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are often effective. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help to minimize the formation of the cyclized byproduct.
Data Presentation
Table 1: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct | Favorable Conditions | Mitigation Strategies |
| Intramolecular Cyclization | Isochroman-1,4-dione | High temperature, acidic conditions | Use mild reaction conditions, protect the carboxylic acid, use efficient coupling agents for intermolecular reactions. |
| Hydrolysis (Ester) | 2-(carboxymethyl)benzoic acid | Strong acid or base with water | Avoid prolonged exposure to strong aqueous acids or bases; use non-aqueous bases where possible. |
| Decarboxylation | Methyl 2-methylbenzoate | High temperature, presence of certain catalysts | Maintain lower reaction temperatures; carefully select catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Cyclization
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Cool the solution to 0 °C and add HATU (1.1 eq). Stir the mixture for 15-30 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired amide.
Mandatory Visualizations
Caption: Intramolecular cyclization of this compound.
Caption: Experimental workflow highlighting potential for side reactions.
Caption: Troubleshooting decision tree for common side reactions.
Technical Support Center: Purification of 2-(2-methoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center for the purification of 2-(2-methoxy-2-oxoethyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as derivatives of phthalic acid or homophthalic acid, as well as side-products like the corresponding di-acid (from ester hydrolysis) or other isomeric byproducts. Solvents used in the reaction or initial work-up may also be present.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities from a solid sample, especially if the crude product is crystalline.
-
Column chromatography is more suitable for separating complex mixtures or removing impurities with similar solubility to the desired compound.
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Acid-base extraction can be a useful preliminary purification step to separate the acidic product from neutral or basic impurities.
Q3: What is the melting point of pure this compound?
A3: While specific experimental data for the melting point of this compound is not consistently reported in the literature, a sharp melting point range is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the number of components in the sample.[1]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual impurities.
-
Melting Point Analysis: A narrow and sharp melting range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate, or not enough solvent is used. | Select a more suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Add more solvent in small portions to the boiling solution until the compound dissolves completely.[2][3] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the solution has cooled too rapidly. | Evaporate some of the solvent to concentrate the solution and then allow it to cool slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[4] |
| The product oils out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | Use a lower-boiling point solvent or a solvent mixture. If impurities are the cause, an initial purification by column chromatography may be necessary. |
| Low recovery of the purified product. | Too much solvent was used, the crystals were filtered before crystallization was complete, or the crystals are significantly soluble in the cold washing solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[2] Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity. The cooling process was too rapid, trapping impurities in the crystal lattice. | Select a different recrystallization solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[3][4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The eluent system (mobile phase) does not have the correct polarity. The column was not packed properly. | Perform TLC analysis with different solvent systems to find an optimal eluent for separation. A typical starting point for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape. Ensure the column is packed uniformly to avoid channeling. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly interacting with the stationary phase (silica gel). | Gradually increase the polarity of the eluent. For acidic compounds like this one, adding a small percentage (0.1-1%) of a weak acid (e.g., acetic acid or formic acid) to the mobile phase can help to reduce tailing and improve elution by protonating the carboxylic acid group. |
| The compound is running too fast (low retention). | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Streaking or tailing of the spot on TLC and broad peaks in the column. | The compound is acidic and is interacting strongly with the basic sites on the silica gel. | Add a small amount of a modifying acid (e.g., acetic acid) to the eluent to suppress the ionization of the carboxylic acid group and reduce interactions with the stationary phase. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [5][6][7][8] |
| Molecular Weight | 194.18 g/mol | [5][6][8] |
| IUPAC Name | This compound | [7][8] |
| CAS Number | 14736-50-6 | [5][7][8] |
Table 2: Solubility of Benzoic Acid in Various Solvents at Room Temperature (as a proxy for solvent selection)
Note: This data is for the parent compound, benzoic acid, and should be used as a general guide for selecting solvents for the purification of its derivatives.
| Solvent | Molar Solubility (M) | Reference |
| Water | 0.027 | [9] |
| Heptane | 0.081 | [9] |
| Hexane | 0.075 | [9] |
| Toluene | 0.664 | [9] |
| Ethyl Acetate | 1.990 | [9] |
| Methanol | 2.867 | [9] |
| Ethanol/Water (80:20) | 2.329 | [9] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on solubility data and preliminary tests, a mixed solvent system like ethanol/water or a single solvent such as toluene or ethyl acetate may be suitable. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[2][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Large, pure crystals should form.[3][4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by testing different solvent systems (e.g., varying ratios of hexane/ethyl acetate with 0.5% acetic acid) using TLC. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification technique.
References
- 1. Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. This compound | 14736-50-6 | PAA73650 [biosynth.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-(2-methoxy-2-oxo-ethyl)benzoic acid 97% | CAS: 14736-50-6 | AChemBlock [achemblock.com]
- 8. Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | C10H10O4 | CID 177459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Temperature for 2-(2-methoxy-2-oxoethyl)benzoic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reaction temperatures when working with 2-(2-methoxy-2-oxoethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for reactions involving this compound?
A1: Temperature is a fundamental parameter in chemical synthesis that dictates reaction kinetics, product selectivity, and overall yield. For this compound, which possesses two reactive functional groups (a carboxylic acid and a methyl ester), precise temperature control is paramount for the following reasons:
-
Reaction Rate: Higher temperatures generally increase the rate of reaction. However, an excessively high temperature can accelerate undesirable side reactions.
-
Product Selectivity: The molecule can undergo several transformations, such as hydrolysis of the ester or intramolecular cyclization. The dominant reaction pathway is often highly temperature-dependent.
-
Preventing Decomposition: Although data on the specific decomposition temperature of this compound is limited, related benzoic acid derivatives can decompose at elevated temperatures.
-
Safety: Uncontrolled temperature, especially in exothermic reactions or when scaling up, can lead to a thermal runaway, posing a significant safety hazard.
Q2: What are the common signs of poor temperature control in my experiment?
A2: Several indicators can signal that your reaction temperature is not optimized or controlled effectively:
-
Low Yield or Purity: If the final product yield is lower than expected or analytical methods (e.g., NMR, HPLC) reveal significant impurities, an incorrect reaction temperature is a probable cause.
-
Unexpected Color Changes: A sudden or dramatic color change in the reaction mixture, not described in the protocol, may indicate the formation of byproducts or decomposition.
-
Incomplete Reaction: If monitoring (e.g., by TLC) shows a significant amount of starting material remaining after the expected reaction time, the temperature may be too low.
-
Formation of Side Products: The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum often points to side reactions, which can be triggered by temperatures that are too high. For instance, in syntheses of benzoic acid derivatives, side reactions can lead to byproducts like benzyl alcohol or benzaldehyde if conditions are not carefully controlled[1].
Q3: What is the optimal temperature range for the hydrolysis (saponification) of the methyl ester?
A3: The optimal temperature for hydrolyzing the methyl ester of this compound to its corresponding dicarboxylic acid (homophthalic acid) depends on the catalytic conditions (acidic vs. basic). There is no single "best" temperature, but rather a range depending on the desired reaction time and conditions.
Q4: My reaction is proceeding very slowly or has stalled. What troubleshooting steps should I take?
A4: If your reaction is not progressing, the temperature is likely too low. Follow a systematic approach to troubleshoot this issue. First, verify that all reagents and catalysts were added in the correct amounts and are of sufficient purity. If they are, you can consider cautiously increasing the temperature. It is recommended to increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction's progress closely using an appropriate analytical technique like TLC or HPLC.
Q5: I am observing low yield and multiple byproducts. How can temperature optimization help?
A5: The formation of multiple products suggests that side reactions are competing with your desired transformation. This is often caused by excessive heat. Lowering the reaction temperature can enhance selectivity towards the desired product by slowing down less favorable, higher-activation-energy side reactions. If you suspect byproduct formation, try reducing the temperature and extending the reaction time to achieve full conversion of the starting material.
Data on Reaction Conditions
The following table summarizes temperature conditions for hydrolysis reactions of related methyl benzoate esters, which can serve as a starting point for optimizing the hydrolysis of this compound.
| Reaction Type | Substrate | Conditions (Catalyst, Solvent) | Temperature (°C) | Yield (%) |
| Basic Hydrolysis | Methyl 2-(benzoyl)benzoate | NaOH, Methanol/Water | Reflux (approx. 65-100°C) | 71-99% |
| High-Temp Hydrolysis | Methyl Benzoates | 2% KOH or Water | 200 - 300°C | Quantitative |
Experimental Protocols
Protocol: Base-Catalyzed Hydrolysis of this compound
This protocol describes the conversion of this compound to homophthalic acid via saponification.
Materials:
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This compound
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Deionized water
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Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in a mixture of methanol and water.
-
Reagent Addition: Add a stoichiometric excess (e.g., 2.5 equivalents) of sodium hydroxide to the solution.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The temperature will be approximately 65-70°C, depending on the precise solvent ratio.
-
Monitoring: Stir the reaction at reflux for 2-4 hours. Monitor the reaction's completion by periodically taking small aliquots and analyzing them with Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
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Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
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Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH ~2). A white precipitate of homophthalic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Visualizations
Troubleshooting & Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during reactions with this compound, with a focus on temperature optimization.
References
Technical Support Center: Synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the selective monohydrolysis of dimethyl homophthalate.
Q1: My reaction is producing a significant amount of the diacid (homophthalic acid) instead of the desired monoester.
A1: This is the most common challenge and is typically due to non-selective hydrolysis. Here are several factors to consider and troubleshoot:
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Reaction Temperature: High temperatures can favor the hydrolysis of both ester groups. For base-mediated hydrolysis, maintaining a low temperature is crucial.
-
Stoichiometry of Base: Using a large excess of base (e.g., NaOH or KOH) will drive the reaction towards the diacid. Carefully control the stoichiometry to favor mono-hydrolysis.
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Reaction Time: Extended reaction times can lead to the formation of the diacid, even under otherwise optimal conditions. Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
Solvent System: The choice of solvent can significantly impact selectivity. A biphasic system or the use of co-solvents can sometimes improve selectivity.
Troubleshooting Steps:
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Lower the Reaction Temperature: For the NaOH/THF-water method, ensure the temperature is maintained at or near 0°C.[1]
-
Reduce Base Equivalents: Titrate the amount of base used. Start with slightly more than one equivalent and optimize from there.
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Monitor Reaction Closely: Take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) to determine the optimal time to quench the reaction.
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Change the Hydrolysis Method: If basic hydrolysis consistently yields the diacid, consider alternative methods such as enzymatic hydrolysis or Lewis acid-mediated hydrolysis, which can offer higher selectivity.[2][3]
Q2: The hydrolysis reaction is very slow or incomplete, with a large amount of starting diester remaining.
A2: Incomplete conversion can be due to several factors related to reaction kinetics and conditions.
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Insufficient Base/Catalyst: The amount of base or catalyst may not be sufficient to drive the reaction to completion in a reasonable timeframe.
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Poor Solubility: The diester may not be sufficiently soluble in the reaction medium, leading to a slow reaction rate.
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Low Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate. A balance must be struck.
Troubleshooting Steps:
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Slightly Increase Base/Catalyst: Incrementally increase the amount of base or catalyst.
-
Improve Solubility: Ensure adequate mixing and consider using a co-solvent like THF to improve the solubility of the starting material.[1]
-
Optimize Temperature: If the reaction is too slow at 0°C, consider raising the temperature slightly (e.g., to room temperature), but be aware that this may decrease selectivity.
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Consider a Different Method: Some methods are inherently faster than others. For example, the use of quaternary ammonium salts as phase-transfer catalysts can sometimes accelerate the reaction.[4]
Q3: I am having difficulty purifying the final product and separating it from the starting material and the diacid byproduct.
A3: Purification can be challenging due to the similar polarities of the monoacid, diacid, and starting diester.
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Extraction Issues: The pKa of the monoacid and diacid will affect their solubility in aqueous and organic phases during workup.
-
Chromatography Challenges: Baseline separation of the three components on a silica gel column can be difficult.
Troubleshooting Steps:
-
Careful Acid-Base Workup: After the reaction, carefully adjust the pH of the aqueous solution. Acidifying to a specific pH can sometimes allow for selective extraction of the monoacid.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. A mixed solvent system, such as ethanol/water, can be effective for recrystallizing the product.[5]
-
Optimize Column Chromatography:
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Use a shallow solvent gradient to improve separation.
-
Consider using a different solvent system.
-
Ensure the crude product is properly dried and free of residual solvent before loading onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the selective monohydrolysis of dimethyl homophthalate. This involves hydrolyzing one of the two methyl ester groups to a carboxylic acid while leaving the other intact.
Q2: Are there alternative synthetic methods?
A2: Yes, other methods have been reported, although they may be less common. These include the reaction of 2-methoxyacetophenone with lithium borohydride, esterification of a corresponding diacid precursor, and alkylation of a benzoic acid derivative.[6][7]
Q3: What are the key parameters to control during selective monohydrolysis?
A3: The key parameters are temperature, reaction time, and the stoichiometry of the hydrolyzing agent (e.g., base). Low temperatures (around 0°C) and careful control of the amount of base are critical for achieving high selectivity for the monoester.[1]
Q4: Which analytical techniques are best for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to accurately determine the ratio of starting material, product, and byproduct, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q5: What are typical yields for the selective monohydrolysis?
A5: Yields can vary significantly depending on the method and optimization. Some protocols report high to near-quantitative yields, while others may provide yields in the range of 20-80%.[1][4] Careful optimization of the reaction conditions is key to maximizing the yield.
Data Presentation
The following table summarizes illustrative yields for different monohydrolysis methods based on literature for similar symmetric diesters. Actual yields for the synthesis of this compound may vary.
| Method | Key Reagents | Temperature | Typical Yield Range | Reference |
| Alkaline Hydrolysis (Optimized) | NaOH, THF/H₂O | 0°C | 70-95% | [1] |
| Lewis Acid-Mediated Hydrolysis | BF₃·OEt₂ | Room Temp. | 60-85% | [2] |
| Quaternary Ammonium Salt Catalysis | NaOH, TEAB, EtOH/H₂O | 40°C | 20-80% | [4] |
| Enzymatic Hydrolysis | Lipase/Esterase | Varies | Varies | [3] |
Experimental Protocols
Selective Monohydrolysis of Dimethyl Homophthalate using NaOH/THF-Water
This protocol is adapted from a general method for the highly efficient selective monohydrolysis of symmetric diesters.[1]
Materials:
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Dimethyl homophthalate
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl homophthalate (1.0 eq) in THF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Base: Slowly add a pre-cooled aqueous solution of NaOH (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the progress of the reaction by TLC or LC-MS at 30-minute intervals. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 1M HCl to neutralize the excess NaOH.
-
Acidification and Extraction: Carefully acidify the mixture to pH 2-3 with 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis challenges.
References
- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 14736-50-6 | PAA73650 [biosynth.com]
- 7. Buy this compound | 14736-50-6 [smolecule.com]
preventing decomposition of 2-(2-methoxy-2-oxoethyl)benzoic acid during reaction
Welcome to the technical support center for 2-(2-methoxy-2-oxoethyl)benzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing a loss of my starting material, this compound, during my reaction, even at moderate temperatures. What could be the cause?
A1: The decomposition of this compound can occur through several pathways. The most common are hydrolysis of the methyl ester, decarboxylation of the benzoic acid moiety, and intramolecular cyclization. The specific pathway will depend on your reaction conditions, such as temperature, pH, and the presence of certain reagents.
Q2: My reaction is run under basic conditions, and I am isolating a dicarboxylic acid instead of my expected product. What is happening?
A2: Under basic conditions, the methyl ester of this compound is susceptible to hydrolysis. This reaction is typically irreversible and results in the formation of the corresponding dicarboxylic acid, 2-(carboxymethyl)benzoic acid. To avoid this, consider using non-aqueous bases or protecting the carboxylic acid group before introducing basic reagents.
Q3: I am performing a reaction at high temperatures and observing gas evolution and the formation of unexpected aromatic byproducts. What is the likely decomposition pathway?
A3: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, leading to the loss of carbon dioxide. This can be facilitated by the presence of metal catalysts, such as copper salts. The resulting aryl intermediate can then react further to form various byproducts. If high temperatures are required, carefully screen for catalytic impurities and consider running the reaction under an inert atmosphere.
Q4: Can this molecule react with itself? I am seeing a new product with a different molecular weight.
A4: Yes, intramolecular cyclization is a potential decomposition pathway. The carboxylic acid and the ester functionalities are positioned in a way that could allow for the formation of a cyclic anhydride, especially in the presence of dehydrating agents or upon heating. This would result in the loss of methanol.
Troubleshooting Guides
Issue 1: Hydrolysis of the Methyl Ester
Symptoms:
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Formation of a more polar byproduct, soluble in aqueous base.
-
Disappearance of the methyl ester signal in NMR or IR spectroscopy.
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Isolation of 2-(carboxymethyl)benzoic acid.
Troubleshooting Steps:
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pH Control: Avoid strongly acidic or basic conditions if possible. If your reaction requires a base, use a non-nucleophilic, sterically hindered base.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize the presence of water.
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Protecting Groups: If basic or acidic conditions are unavoidable, consider protecting the carboxylic acid as an ester that is more resistant to hydrolysis or protecting the methyl ester as a more robust ester.
Issue 2: Decarboxylation
Symptoms:
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Gas evolution (CO2).
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Formation of toluene derivatives or other unexpected aromatic compounds.
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Low yield of the desired product in high-temperature reactions.
Troubleshooting Steps:
-
Temperature Control: Whenever possible, run the reaction at the lowest effective temperature.
-
Catalyst Screening: Be aware of potential metal contaminants that can catalyze decarboxylation. If a metal catalyst is part of your reaction, screen for alternatives that are less prone to inducing this side reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress oxidative decarboxylation pathways.
Issue 3: Intramolecular Cyclization
Symptoms:
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Formation of a neutral byproduct.
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Appearance of a new carbonyl stretch in the IR spectrum, characteristic of an anhydride.
-
Loss of the methanol peak in the crude NMR.
Troubleshooting Steps:
-
Avoid Dehydrating Agents: Be cautious when using reagents that can promote dehydration, such as strong acids or carbodiimides, unless the formation of the anhydride is the desired outcome.
-
Temperature Control: As with other decomposition pathways, lower reaction temperatures can disfavor cyclization.
-
Nucleophilic Additives: In some cases, the addition of a mild nucleophile can intercept intermediates that might otherwise lead to cyclization.
Data Presentation
Table 1: Expected Qualitative Effects of Reaction Conditions on Decomposition Pathways
| Condition | Primary Decomposition Pathway | Recommended Mitigation |
| Strong Acid (aq.), Heat | Hydrolysis of Methyl Ester | Use non-aqueous acid, lower temperature |
| Strong Base (aq.), Heat | Hydrolysis of Methyl Ester | Use non-aqueous/hindered base, protecting groups |
| High Temperature (>150 °C) | Decarboxylation | Lower temperature, screen for metal catalysts |
| Dehydrating Agent | Intramolecular Cyclization | Avoid dehydrating agents, lower temperature |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Decomposition
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Drying: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all solid reagents are dried in a vacuum oven or desiccator.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a digital controller) to maintain a consistent and low temperature.
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Reagent Addition: Add reagents slowly and portion-wise to control any exotherms.
-
Work-up: Quench the reaction at low temperature. Use buffered aqueous solutions for extraction to avoid exposing the product to extreme pH.
-
Purification: Use chromatography on silica gel with a neutral solvent system. Avoid highly acidic or basic eluents.
Mandatory Visualizations
Caption: Potential decomposition pathways of this compound.
Technical Support Center: Catalyst Selection for 2-(2-Methoxy-2-oxoethyl)benzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving 2-(2-methoxy-2-oxoethyl)benzoic acid. The information is presented in a clear question-and-answer format to directly address specific issues you may encounter.
I. Intramolecular Cyclization (Friedel-Crafts Acylation)
The intramolecular Friedel-Crafts acylation of this compound is a key reaction for the synthesis of substituted indanone derivatives, which are valuable intermediates in medicinal chemistry. This section provides guidance on catalyst selection and troubleshooting for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the intramolecular Friedel-Crafts acylation of this compound?
A1: Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed.[1] Additionally, solid acid catalysts like zeolites (e.g., HBEA) and supported catalysts such as In₂O₃ on BEA have shown high activity.[2] For milder conditions, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid in the presence of a promoter can be effective.[3]
Q2: My reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion in this reaction can be attributed to several factors:
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Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are rigorously dried. Using freshly opened or sublimed AlCl₃ is recommended.
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Insufficient Catalyst: The product, a ketone, can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1]
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Deactivated Substrate: Although the benzene ring is activated by the methylene group, the carboxylic acid can complex with the Lewis acid, deactivating the ring towards electrophilic substitution.[1]
-
Inadequate Temperature: The reaction may require heating to overcome the activation energy.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low conversion in intramolecular Friedel-Crafts acylation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Insufficient amount of catalyst. | Increase the molar ratio of the Lewis acid catalyst to the substrate. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Deactivation of the aromatic ring by the carboxylic acid group. | Consider converting the carboxylic acid to an acid chloride prior to cyclization. | |
| Formation of Multiple Products | Intermolecular side reactions. | Use high dilution conditions to favor the intramolecular reaction. |
| Isomerization of the product. | Optimize the reaction time and temperature to minimize isomerization. | |
| Difficult Product Isolation | Complexation of the product with the catalyst. | Ensure complete quenching of the catalyst with water or dilute acid during workup. |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of different catalysts in Friedel-Crafts acylation reactions of aromatic compounds, providing a general reference for catalyst selection.
| Catalyst | Acylating Agent | Substrate | Conversion (%) | Selectivity (%) | Reference |
| In₂O₃−BEA | Benzoyl chloride | Benzene | 80 | - | [2] |
| HBEA | Benzoyl chloride | Benzene | 50 | - | [2] |
| CeZSM-5 | Acetic anhydride | - | 86.4 | 95.0 (to acetophenone) | [2] |
| HZSM-5 | Acetic anhydride | - | 70.6 | 86.4 (to acetophenone) | [2] |
| Acid Fe-K10 | Benzoyl chloride | Mesitylene | 98-100 | - | [2] |
| FeCl₃·6H₂O in TAAIL | Acetic anhydride | Anisole | 94 | - | [4] |
Note: TAAIL refers to tunable aryl alkyl ionic liquids.
II. Catalytic Reduction
Selective reduction of either the carboxylic acid or the ester moiety, or both, in this compound can lead to different valuable products. This section covers catalyst selection for these transformations.
Frequently Asked Questions (FAQs)
Q1: What catalysts are suitable for the selective reduction of the carboxylic acid group in the presence of the ester?
A1: This is a challenging transformation. Bifunctional metal-acid catalysts are often required. For instance, metal nanoparticles supported on a Brønsted acidic support like faujasite (M-FAU, where M = Pt, Pd, Ru) can be effective.[5][6] The choice of metal can influence selectivity.
Q2: How can I selectively reduce the ester group?
A2: The reduction of esters typically requires more forcing conditions than carboxylic acids. Catalytic hydrogenation using copper chromite or ruthenium-based catalysts under high pressure and temperature can be employed. However, concurrent reduction of the carboxylic acid is likely.
Q3: What are common side reactions during the catalytic hydrogenation of this compound?
A3: Common side reactions include:
-
Hydrogenolysis: Cleavage of the C-O bond in the ester or the C-C bond between the benzene ring and the acetic acid moiety.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group, especially at higher temperatures.
-
Over-reduction: Reduction of the aromatic ring to a cyclohexane ring, which typically requires harsh conditions (high temperature and pressure) with catalysts like rhodium or ruthenium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Selectivity | Catalyst is not selective for the desired functional group. | Screen different metals (e.g., Pt, Pd, Ru) and supports. |
| Reaction conditions are too harsh. | Optimize temperature, pressure, and reaction time to favor the desired reduction. | |
| Catalyst Deactivation | Poisoning by trace impurities in the substrate or solvent. | Purify the substrate and solvent before use. |
| Sintering of the metal nanoparticles at high temperatures. | Use a more thermally stable catalyst support or lower the reaction temperature. |
Catalytic Reduction Workflow
Caption: Decision tree for selecting a reduction strategy.
III. Palladium-Catalyzed Reactions
Palladium catalysts are versatile for various transformations of this compound, including cross-coupling and annulation reactions.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A1: Yes, the carboxylic acid group can act as a directing group for ortho-C-H activation, enabling coupling reactions. Palladium(II) catalysts are often used for such transformations. For instance, ortho-alkylation followed by intramolecular lactonization has been reported for benzoic acids.[7]
Q2: What are the key parameters to control in a palladium-catalyzed annulation reaction with this substrate?
A2: Key parameters include the choice of the palladium precursor (e.g., Pd(OAc)₂), the ligand, the oxidant, and the solvent. The geometry of the palladium complex can play a crucial role in determining the reaction outcome.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Catalyst Activity | Formation of inactive Pd(0) species. | Use a suitable oxidant to regenerate the active Pd(II) catalyst. |
| Ligand dissociation or degradation. | Screen different ligands to find one that stabilizes the active catalytic species. | |
| Formation of Heck-type Byproducts | β-hydride elimination is competing with the desired annulation. | Modify the ligand or reaction conditions to suppress β-hydride elimination. |
Palladium-Catalyzed Annulation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Ester Reduction with H2 on Bifunctional Metal-Acid Catalysts: Implications of Metal Identity on Rates and Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2-methoxy-2-oxoethyl)benzoic acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-methoxy-2-oxoethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound appears incomplete after the recommended reaction time. What should I do?
A1: An incomplete reaction can be due to several factors. First, confirm the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the reaction mixture to a standard of the starting material. If the reaction is indeed incomplete, consider the following:
-
Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction for a longer duration.
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Inconsistent or incorrect temperatures can significantly slow down the reaction rate.
-
Reagent Quality: Verify the purity and reactivity of your reagents. Degradation of starting materials or catalysts can lead to poor conversion.
-
Stoichiometry: Double-check the molar ratios of your reactants and catalysts.
Q2: During the aqueous workup, I am observing a persistent emulsion. How can I break it?
A2: Emulsions are common during the extraction of acidic compounds. To break a persistent emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to phase separation.
Q3: After the acid-base extraction and acidification, my product is not precipitating. What could be the issue?
A3: Failure of the product to precipitate upon acidification of the aqueous layer could be due to several reasons:
-
Insufficient Acidification: Ensure the aqueous layer is sufficiently acidic. Check the pH with litmus paper or a pH meter to confirm it is in the acidic range (pH 1-2).
-
High Solubility: Your product might be more soluble in the aqueous phase than anticipated, especially if the volume is large. Try concentrating the aqueous layer under reduced pressure before acidification.
-
Low Product Concentration: If the reaction yield is very low, the concentration of the product in the aqueous phase may be below its solubility limit. In this case, you may need to extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.
Q4: My final product has a low melting point and appears oily, suggesting impurities. How can I purify it further?
A4: An oily appearance and a depressed, broad melting point are classic signs of an impure solid. Further purification is necessary.
-
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. For this compound, a mixed solvent system like acetone-hexane or dissolving in a minimal amount of hot water and allowing it to cool slowly can be effective.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities based on polarity. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | Extend reaction time, check temperature and reagent quality. |
| Product loss during extraction. | Perform multiple extractions with smaller volumes of solvent. Ensure complete phase separation. | |
| Premature precipitation during extraction. | Ensure the basic aqueous solution is sufficiently basic to keep the carboxylate salt dissolved. | |
| Product is an Oil, Not a Solid | Presence of solvent residue. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Purify by column chromatography or attempt recrystallization from a different solvent system. | |
| Broad or Depressed Melting Point | Impure product. | Recrystallize the product. Ensure the crystals are thoroughly dried before measuring the melting point. |
| Unexpected Peaks in NMR Spectrum | Presence of starting materials. | Optimize the reaction conditions for higher conversion. Purify the product. |
| Presence of side-products. | Characterize the side-products to understand the side reaction and adjust reaction conditions accordingly. Purify the product. | |
| Residual solvent. | Dry the sample under high vacuum. The solvent peaks can be identified from standard NMR solvent charts. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol is suitable for isolating this compound from a reaction mixture containing neutral or basic impurities.
-
Quenching the Reaction: Cool the reaction mixture to room temperature and carefully quench it by adding deionized water.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.
-
Base Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to extract the acidic product into the aqueous phase.
-
Separation of Layers: Carefully separate the aqueous and organic layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring.
-
Product Precipitation: The product should precipitate as a solid. If it does not, refer to the troubleshooting section.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For this compound, consider water or a mixture of a polar solvent (like acetone or ethyl acetate) and a nonpolar solvent (like hexanes or heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making pathway for troubleshooting common issues in the workup of this compound.
Technical Support Center: 2-(2-methoxy-2-oxoethyl)benzoic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the moisture sensitivity of 2-(2-methoxy-2-oxoethyl)benzoic acid in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does the presence of moisture affect reactions involving this compound?
A1: this compound possesses two functional groups susceptible to hydrolysis: a carboxylic acid and a methyl ester. The primary effect of moisture is the hydrolysis of the methyl ester to a carboxylic acid, yielding homophthalic acid (2-carboxyphenylacetic acid). This side reaction can significantly reduce the yield of the desired product and introduce impurities that may be difficult to separate. Furthermore, in reactions where the carboxylic acid moiety is activated (e.g., for amide coupling or esterification), water can quench the activated intermediate, leading to the regeneration of the starting carboxylic acid and incomplete conversion.
Q2: What are the signs of moisture contamination in my reaction?
A2: Signs of moisture contamination can include:
-
Low yields: The target product is obtained in a lower-than-expected quantity.
-
Formation of a diacid byproduct: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) reveals the presence of homophthalic acid.
-
Inconsistent reaction rates: The reaction may proceed slower than expected or stall before completion.
-
Difficulty in purification: The presence of the hydrophilic diacid byproduct can complicate extraction and chromatography.
Q3: Which specific reactions of this compound are most sensitive to moisture?
A3: Reactions that are particularly sensitive to moisture include:
-
Amide bond formation: Activation of the carboxylic acid with coupling reagents can be reversed by water.
-
Esterification: Acid-catalyzed esterification is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.
-
Conversion to acid chloride: Reagents used for this conversion (e.g., thionyl chloride, oxalyl chloride) react violently with water.
-
Intramolecular cyclization/anhydride formation: Water will prevent the formation of the desired cyclic product.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Symptoms:
-
Significantly less than theoretical yield of the desired amide.
-
Presence of unreacted this compound and the corresponding amine in the final reaction mixture.
-
Detection of homophthalic acid as a byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis of Activated Carboxylic Acid | Ensure all reagents and solvents are strictly anhydrous. Use freshly opened, high-purity solvents. Dry glassware in an oven (e.g., 120 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). |
| "Wet" Amine or Coupling Reagents | Use freshly distilled or purchased anhydrous amines. Store coupling reagents (e.g., HATU, HOBt, EDC) in a desiccator. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (nitrogen or argon). Use septa and syringes for reagent addition. |
Issue 2: Formation of Homophthalic Acid Byproduct
Symptoms:
-
A significant peak corresponding to homophthalic acid is observed in the NMR or LC-MS spectrum of the crude product.
-
The isolated product is contaminated with a more polar impurity.
Possible Causes & Solutions:
| Cause | Solution |
| Moisture in Reaction Solvents or Reagents | Implement rigorous drying procedures for all components of the reaction. Consider using molecular sieves to dry solvents immediately before use. |
| Prolonged Reaction Times at Elevated Temperatures | Optimize the reaction time and temperature to minimize the duration of exposure to conditions that could favor hydrolysis. Monitor the reaction progress closely by TLC or LC-MS. |
| Aqueous Workup | During workup, minimize the contact time with aqueous layers, especially if the conditions are basic or acidic, which can catalyze hydrolysis. |
Experimental Protocols
Protocol 1: General Anhydrous Amide Coupling
This protocol outlines a general procedure for the amide coupling of this compound under anhydrous conditions.
Materials:
-
This compound
-
Amine of choice
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship: Impact of Moisture on Reactions
Caption: Impact of moisture on reaction outcomes.
Experimental Workflow: Anhydrous Amide Coupling
Caption: Workflow for anhydrous amide coupling.
Technical Support Center: Synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid, with a focus on challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot plant or industrial scale.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction: The Fischer esterification is an equilibrium reaction. On a larger scale, achieving complete conversion can be challenging due to mass and heat transfer limitations.[1][2][3][4] | - Increase excess of methanol: Use a larger excess of methanol to shift the equilibrium towards the product.[1][2] - Efficient water removal: Implement a Dean-Stark trap or use molecular sieves to remove water as it forms, driving the reaction to completion.[2][4] - Optimize catalyst concentration: Ensure adequate concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[5] - Increase reaction time and/or temperature: Monitor the reaction progress by TLC or HPLC and prolong the reflux time if necessary.[6] |
| Side reactions: At elevated temperatures required for larger batches, side reactions such as dehydration or decarboxylation may become more prominent. | - Precise temperature control: Utilize a well-calibrated heating system to maintain the optimal reaction temperature and avoid localized overheating. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Formation of Impurities | Diester formation: Reaction of both the carboxylic acid groups of the starting material (2-carboxyphenylacetic acid) if not selectively esterified. | - Control stoichiometry: Carefully control the stoichiometry of the reactants. - Purification: Employ column chromatography for effective separation of the monoester from the diester.[7][8] |
| Unreacted starting material: Incomplete conversion leads to the presence of 2-carboxyphenylacetic acid in the final product. | - Optimize reaction conditions: Refer to the solutions for "Low Reaction Yield". - Purification: Utilize acid-base extraction to remove the acidic starting material. The desired product can be extracted from an organic solvent with a basic aqueous solution (e.g., sodium bicarbonate), leaving the unreacted dicarboxylic acid in the organic layer.[9] | |
| Difficult Product Isolation and Purification | Emulsion formation during workup: On a larger scale, vigorous mixing of aqueous and organic phases can lead to stable emulsions, making phase separation difficult. | - Gentle mixing: Use gentle agitation during the extraction process. - Brine wash: Add a saturated sodium chloride solution (brine) to break up emulsions. - Phase-separation aids: Consider using a phase-separation funnel with a larger surface area or specific industrial separators. |
| Oily product instead of solid: The product may not crystallize easily, especially in the presence of impurities. | - Solvent selection for recrystallization: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, toluene) to find optimal conditions for crystallization.[10] - Seeding: Use a small crystal of pure product to induce crystallization. - Column chromatography: If recrystallization fails, purify the product by column chromatography to remove impurities that may be inhibiting crystallization.[7][8] | |
| Scalability Issues | Heat transfer problems: Maintaining a consistent temperature throughout a large reactor can be challenging, leading to hot spots and potential side reactions. | - Jacketed reactors: Use jacketed reactors with efficient heat transfer fluids. - Stirring efficiency: Ensure efficient and uniform stirring to promote heat distribution. |
| Longer reaction times: What works in a few hours in the lab may take significantly longer at scale due to slower heating and mass transfer. | - Pilot plant studies: Conduct pilot plant studies to determine the optimal reaction time for the scaled-up process. - Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., IR, Raman) to track reaction progress in real-time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially scalable method is the Fischer esterification of 2-carboxyphenylacetic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][5] This reaction is typically performed under reflux conditions to drive the esterification process.
Q2: How can I minimize the formation of the diester byproduct?
A2: While selective esterification of the more reactive acetic acid carboxyl group over the benzoic acid carboxyl group is generally favored, diester formation can occur. To minimize this, you can try using a milder acid catalyst or a sterically hindered alcohol if a different ester is desired. However, for the methyl ester, careful control of reaction time and temperature is crucial. Post-reaction purification via column chromatography is the most effective way to remove any diester formed.[7]
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: When scaling up, it is crucial to consider the following:
-
Handling of concentrated acids: Sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure an emergency shower and eyewash station are readily accessible.
-
Flammability of methanol: Methanol is flammable. Perform the reaction in a well-ventilated area, away from ignition sources, and use intrinsically safe equipment.
-
Exothermic reactions: While the esterification is generally not highly exothermic, the initial mixing of the acid catalyst with methanol can generate heat. Add the catalyst slowly and with cooling.
-
Pressure buildup: If the reaction is conducted in a closed system, ensure proper pressure relief measures are in place.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: For monitoring the reaction, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and to determine the final product purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 2-carboxyphenylacetic acid and methanol.
Materials:
-
2-Carboxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution, brine)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-carboxyphenylacetic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 0.1-0.2 equivalents of sulfuric acid or p-toluenesulfonic acid) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[7][8][10]
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-(2-methoxy-2-oxoethyl)benzoic acid and its Analogue
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparative analysis of the spectral data for 2-(2-methoxy-2-oxoethyl)benzoic acid and a structurally similar alternative, 2-carboxymethylbenzoic acid (also known as homophthalic acid). The following sections present a compilation of available spectral data, detailed experimental protocols for acquiring such data, and a visual representation of a typical spectroscopic analysis workflow.
Spectral Data Comparison
The following tables summarize the available spectral data for this compound and 2-carboxymethylbenzoic acid. This data is essential for structural elucidation and purity assessment.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | Data not explicitly found in search results. Expected signals would include aromatic protons (multiplets), a singlet for the methylene protons, and a singlet for the methoxy protons. | - | - | - |
| 2-carboxymethylbenzoic acid (Homophthalic acid) | Aromatic protons, methylene protons, and two carboxylic acid protons. Specific shifts from DMSO-d6: Aromatic region, CH2, and COOH protons are observable.[1][2] | Multiplets, Singlet, Broad Singlets | - | Aromatic (C₆H₄), Methylene (-CH₂-), Carboxylic acids (-COOH) |
Table 2: ¹³C NMR Spectral Data
| Compound | Expected Chemical Shift Ranges (ppm) | Notes |
| This compound | Aromatic carbons (120-140), Carboxylic acid carbonyl (~170), Ester carbonyl (~170), Methylene carbon, Methoxy carbon (~50-60). | Specific data not available in search results. |
| 2-carboxymethylbenzoic acid (Homophthalic acid) | Aromatic carbons, Methylene carbon, and two Carboxylic acid carbons.[3] | The two carboxylic acid carbons would likely have distinct chemical shifts. |
Table 3: Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~3000 (broad, O-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1735 (C=O stretch, ester), C-O stretches. | Carboxylic acid, Ester, Aromatic ring |
| 2-carboxymethylbenzoic acid (Homophthalic acid) | ~3000 (broad, O-H stretch), 1697 & 1676 (C=O stretches), 1577, 1409, 1299, 1272, 1238, 1190, 923, 613.[4] | Carboxylic acid dimer, Aromatic ring |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | 194.18 g/mol | Data not explicitly found in search results. |
| 2-carboxymethylbenzoic acid (Homophthalic acid) | 180.16 g/mol | Data not explicitly found in search results. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance-400 or equivalent) is typically used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A benchtop FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
For GC-MS, the sample is typically dissolved in a volatile organic solvent.
-
For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
Data Acquisition:
-
The sample is introduced into the ion source where it is vaporized and ionized (e.g., by electron impact or electrospray ionization).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion at a specific m/z.
Data Processing:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak (M⁺) provides the molecular weight of the compound.
-
The fragmentation pattern provides information about the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
References
A Comparative Guide to the ¹H NMR Analysis of 2-(2-methoxy-2-oxoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-methoxy-2-oxoethyl)benzoic acid. It offers a detailed interpretation of the expected proton signals and presents a comparative overview with alternative analytical techniques, supported by experimental protocols and data visualization to aid in the structural elucidation of this and similar molecules.
¹H NMR Spectral Analysis
The structure of this compound contains four distinct sets of non-equivalent protons: a carboxylic acid proton, four aromatic protons on a disubstituted ring, a methylene group, and a methoxy group. The electron-withdrawing nature of both the carboxylic acid and the ester functionalities significantly influences the chemical shifts, particularly of the aromatic and methylene protons.
Data Presentation: Predicted ¹H NMR Assignments
The following table summarizes the anticipated signals in the ¹H NMR spectrum of this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | > 11.0 | Broad Singlet | 1H | Highly deshielded, signal may be broad and is exchangeable with D₂O. |
| Aromatic (Ar-H) | 7.20 - 8.10 | Multiplet | 4H | Complex splitting due to ortho-disubstitution. Protons are deshielded by two electron-withdrawing groups.[1][2][3] |
| Methylene (-CH₂-) | ~ 4.10 | Singlet | 2H | Deshielded by the adjacent aromatic ring (benzylic position) and the ester carbonyl group.[3] |
| Methoxy (-OCH₃) | ~ 3.70 | Singlet | 3H | Typical range for a methyl ester. |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for determining the proton framework of a molecule, a combination of analytical methods provides a more complete structural confirmation.
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides detailed information about the proton environments, including number of unique protons, their chemical environment (shielding/deshielding), relative numbers (integration), and neighboring protons (splitting pattern). |
| ¹³C NMR Spectroscopy | Reveals the number of non-equivalent carbon atoms and their chemical environments. Expected signals include two carbonyl carbons (acid and ester), six aromatic carbons, one methylene carbon, and one methoxy carbon.[4] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. A very broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of a carboxylic acid dimer.[5][6] Two distinct C=O stretching bands for the carboxylic acid (~1700 cm⁻¹) and the ester (~1735 cm⁻¹) are expected.[5] |
| Mass Spectrometry (MS) | Determines the molecular weight (MW = 194.19 g/mol ) and provides information on the molecular formula and fragmentation patterns, which can be used to confirm the structure.[7][8] |
Experimental Protocols
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.
-
Mandatory Visualization
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
Mass Spectrometry of 2-(2-methoxy-2-oxoethyl)benzoic acid: A Comparative Guide
This guide provides a comparative analysis of the mass spectrometric behavior of 2-(2-methoxy-2-oxoethyl)benzoic acid. Due to the limited availability of direct mass spectrometry data for this specific compound in public databases, this guide leverages data from structurally similar molecules to predict its fragmentation pattern and offers a comparison with these alternatives. This information is valuable for researchers in drug development and related scientific fields for compound identification and structural elucidation.
Predicted Mass Spectrum and Comparison with Alternatives
This compound (molecular formula: C₁₀H₁₀O₄, molecular weight: 194.19 g/mol ) is expected to exhibit a distinct fragmentation pattern under mass spectrometry. The predicted major fragments are detailed below and compared with experimentally determined fragments of related compounds.
| Compound | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Key Fragments (m/z) and Proposed Structures |
| This compound | 194.19[1][2] | 194 | Predicted Fragments:179: [M-CH₃]⁺ (Loss of methyl radical)163: [M-OCH₃]⁺ (Loss of methoxy radical)149: [M-COOH]⁺ (Loss of carboxyl group)133: [M-COOCH₃]⁺ (Loss of methoxycarbonyl group)119: [M-CH₂COOCH₃]⁺ (Loss of methoxycarbonylmethyl group)91: Tropylium ion [C₇H₇]⁺ (From rearrangement and cleavage) |
| 2-Methoxybenzoic acid | 152.15[3] | 152 | 135: [M-OH]⁺121: [M-OCH₃]⁺105: [M-COOH]⁺92: [C₆H₄O]⁺77: [C₆H₅]⁺[3] |
| Methyl 2-hydroxybenzoate | 152.15 | 152 | 120: [M-CH₃OH]⁺ (Loss of methanol)92: [C₆H₄O]⁺[4] |
| Methyl benzoate | 136.15[5][6] | 136 | 105: [M-OCH₃]⁺ (Base Peak)77: [C₆H₅]⁺[7] |
Experimental Protocols
For the analysis of this compound and its analogs, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
GC-MS Protocol
This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane). For derivatization, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
LC-MS Protocol
This method is ideal for less volatile or thermally labile compounds and does not typically require derivatization.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-600.
-
Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry can be performed using collision-induced dissociation (CID) with nitrogen as the collision gas.
-
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
References
- 1. 2-(2-methoxy-2-oxo-ethyl)benzoic acid 97% | CAS: 14736-50-6 | AChemBlock [achemblock.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. hmdb.ca [hmdb.ca]
- 7. ez.restek.com [ez.restek.com]
analytical methods for characterizing 2-(2-methoxy-2-oxoethyl)benzoic acid
A comprehensive guide to the is essential for researchers, scientists, and drug development professionals. This guide provides a comparative overview of various analytical techniques, complete with experimental protocols and performance data to aid in method selection and application.
Physicochemical Properties
2-(2-methoxy-2-oxoethyl)benzoic acid, with the chemical formula C10H10O4, has a molecular weight of 194.18 g/mol .[1][2] It is also known by other names such as Methyl o-carboxyphenylacetate and 2-methoxycarbonylmethylbenzoic acid.[1]
Comparative Analysis of Analytical Methods
The characterization of this compound can be achieved through a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of structural elucidation, purity determination, and quantification.
| Analytical Method | Principle | Information Obtained | Typical Performance Characteristics for Similar Compounds |
| High-Performance Liquid Chromatography (HPLC) [3] | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Purity, quantification, identification of impurities. | Limit of Detection (LOD): ~0.1 µg/mL; Linearity (R²): >0.999; Accuracy: 98-102%; Precision (RSD): <2% |
| Gas Chromatography-Mass Spectrometry (GC-MS) [4][5] | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification of volatile impurities, structural information from fragmentation patterns. | LOD: ~1 ng/mL; Linearity (R²): >0.995; Accuracy: 95-105%; Precision (RSD): <5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed molecular structure, identification of functional groups, stereochemistry. | Not typically used for quantitative performance metrics in the same way as chromatography. Provides structural confirmation. |
| Infrared (IR) Spectroscopy [9][10][11][12] | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C=O, O-H, C-O). | Primarily a qualitative technique for functional group identification. |
| Mass Spectrometry (MS) [13][14][15] | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight determination, structural information from fragmentation. | Mass Accuracy: <5 ppm with high-resolution MS. |
Experimental Workflow
A logical workflow for the characterization of a chemical compound like this compound is crucial for obtaining comprehensive and reliable data. The following diagram illustrates a typical experimental approach.
Caption: A general experimental workflow for the synthesis, purification, and characterization of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying it in various matrices.
-
Instrumentation: A standard HPLC system with a UV detector is appropriate.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of benzoic acid derivatives.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is often effective.[16]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm is suitable for aromatic compounds.[17]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample and monitor the chromatogram for the main peak and any impurities. The purity can be calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary to increase the volatility of the carboxylic acid.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection: Split or splitless injection of 1 µL of the sample.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For derivatization, the carboxylic acid group can be esterified (e.g., with diazomethane or by heating with an alcohol and an acid catalyst) to improve volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[18]
-
¹³C NMR: The spectrum will show distinct signals for all ten carbon atoms in the molecule, including the two carbonyl carbons (one for the carboxylic acid and one for the ester), the aromatic carbons, the methylene carbon, and the methoxy carbon.[8] Carboxyl carbons typically appear in the 165-185 ppm range.[19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
A very broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm⁻¹.[9]
-
A strong C=O stretching band for the carboxylic acid around 1710 cm⁻¹.[19]
-
A strong C=O stretching band for the ester around 1735 cm⁻¹.
-
C-O stretching bands in the region of 1320-1210 cm⁻¹.[9]
-
Aromatic C-H and C=C stretching bands.
-
This comprehensive guide provides the necessary information for the effective characterization of this compound, enabling researchers to select the most appropriate analytical methods for their specific needs.
References
- 1. Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | C10H10O4 | CID 177459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 3. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. homework.study.com [homework.study.com]
- 14. researchgate.net [researchgate.net]
- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to 2-(2-methoxy-2-oxoethyl)benzoic Acid and Its Structural Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 2-(2-methoxy-2-oxoethyl)benzoic acid and its structurally similar compounds. While direct comparative experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, potential biological activities based on related structures, and detailed experimental protocols for its evaluation. The aim is to provide a valuable resource for researchers interested in exploring the therapeutic potential of this and analogous chemical scaffolds.
Introduction to this compound
This compound, also known as methyl 2-carboxyphenylacetate, is a benzoic acid derivative with the chemical formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol [1][2]. Its structure features a benzoic acid with a methoxycarbonylmethyl group at the ortho-position. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including bioactive heterocycles[1]. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4].
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through methods such as the reaction of 2-methoxyacetophenone with lithium borohydride[1]. It is a solid at room temperature and its chemical reactivity is characteristic of both carboxylic acids and esters, allowing for reactions like esterification and reduction[1].
Below is a table summarizing the key physicochemical properties of this compound and its selected structural analogs.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | This compound | C₁₀H₁₀O₄ | 194.19 | 14736-50-6[1][2] | |
| 3-(2-methoxy-2-oxoethyl)benzoic acid | 3-(2-methoxy-2-oxoethyl)benzoic acid | C₁₀H₁₀O₄ | 194.19 | 17358-13-9 | |
| 4-(2-methoxy-2-oxoethyl)benzoic acid | 4-(2-methoxy-2-oxoethyl)benzoic acid | C₁₀H₁₀O₄ | 194.19 | 87524-66-1 | |
| 2-Carboxyphenylacetic acid | 2-(Carboxymethyl)benzoic acid | C₉H₈O₄ | 180.16 | 612-34-0 | |
| 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid | 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid | C₁₀H₁₁NO₄ | 209.20 | 65992-17-8[5] |
Comparative Biological Activities (Based on Related Compounds)
Direct comparative studies on the biological activities of this compound and its close analogs are scarce. However, the broader class of benzoic acid and phenylacetic acid derivatives has been extensively studied, providing insights into their potential therapeutic applications.
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.
Table 2: Anti-inflammatory Activity of Structurally Related Benzoic Acid Derivatives Note: This table presents data for related compounds to illustrate the potential activity of the target compound and its analogs. Direct comparative data is not available.
| Compound Class/Derivative | Assay | Endpoint | Result | Reference |
| Meloxicam Isomers | Human Whole Blood Assay | IC₅₀ (COX-1 vs. COX-2) | Meloxicam: 13, 4'-Isomer: 1.8 | [6] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rat model | Reduction of inflammatory parameters | Significant reduction | |
| 6-Acyl-2-benzothiazolinone propanoic acid derivative | Carrageenan-induced paw edema | Analgesic and anti-inflammatory activity | Highest activity in the series |
dot
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity
Various derivatives of benzoic acid have been investigated for their cytotoxic effects against different cancer cell lines. The mechanism of action can vary, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
The table below summarizes the cytotoxic activity of some phenylacetamide and benzoic acid derivatives against various cancer cell lines. This data provides a context for the potential anticancer activity of this compound and its analogs.
Table 3: In Vitro Cytotoxicity of Structurally Related Compounds Note: This table presents data for related compounds to illustrate the potential activity of the target compound and its analogs. Direct comparative data is not available.
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | MTS | 80 | [3] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | MTS | 52 | [3] |
| Benzoic Acid | MG63 (Bone Cancer) | MTT | ~85.54 µg/ml (48h) | [4] |
| Benzoic Acid | CRM612 (Lung Cancer) | MTT | ~103.8 µg/ml (48h) | [4] |
dot
Caption: General workflow for in vitro cytotoxicity (MTT) assay.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Principle: Injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response, characterized by edema (swelling). The test compound's ability to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animals: Wistar rats (150-200 g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Structure-Activity Relationship (SAR) Insights from Related Compounds
Based on the broader literature on benzoic and phenylacetic acid derivatives, the following SAR insights can be inferred and may be applicable to this compound and its analogs:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence biological activity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
-
Modification of the Carboxylic Acid Group: The presence of the carboxylic acid is often crucial for anti-inflammatory activity. Esterification, as in this compound, or conversion to an amide can alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, propanoic acid side chains on related scaffolds have shown higher analgesic and anti-inflammatory activities compared to acetic acid derivatives.
-
Isomeric Position: The relative position of the substituents on the benzoic acid ring can dramatically affect activity and selectivity. For example, isomeric forms of drugs like meloxicam show different COX-1/COX-2 selectivity profiles[6].
Conclusion and Future Directions
This compound represents an interesting scaffold for medicinal chemistry exploration due to the known biological activities of related benzoic acid and phenylacetic acid derivatives. While direct experimental data is currently lacking, this guide provides a framework for its investigation. Future research should focus on the synthesis and systematic biological evaluation of this compound and its positional isomers and other analogs. Direct comparative studies using standardized in vitro and in vivo assays are necessary to elucidate their therapeutic potential as anti-inflammatory or anticancer agents and to establish clear structure-activity relationships.
References
- 1. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 4. Differential inhibition of cyclooxygenases-1 and -2 by meloxicam and its 4'-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Computational and Experimental Guide to Benzoic Acid Derivatives in Drug Discovery
Disclaimer: Direct computational and experimental data for 2-(2-methoxy-2-oxoethyl)benzoic acid is limited in publicly available scientific literature. This guide therefore provides a comparative analysis of structurally related benzoic acid derivatives to serve as a model for the evaluation of this compound and its potential alternatives in a research and drug development context. The methodologies and data presented are drawn from studies on these related compounds and are intended to guide future investigations.
Introduction
Benzoic acid and its derivatives are a versatile class of compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agricultural chemicals. Their therapeutic potential is highlighted by their roles as anti-inflammatory, anticancer, and antimicrobial agents. The subject of this guide, this compound, is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol . While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. This guide will explore the computational and experimental landscape of related benzoic acid derivatives to provide a framework for assessing the potential of this compound.
Computational Analysis of Benzoic Acid Derivatives
Table 1: Predicted Physicochemical and ADMET Properties of Representative Benzoic Acid Derivatives
| Property | This compound | 2-Acetylbenzoic Acid | Salicylic Acid |
| Physicochemical Properties | |||
| Molecular Formula | C₁₀H₁₀O₄ | C₉H₈O₃ | C₇H₆O₃ |
| Molecular Weight ( g/mol ) | 194.19 | 164.16 | 138.12 |
| pKa (Predicted) | 3.69 ± 0.36 | ~3.5 | 2.97 |
| ADMET Properties (Predicted) | |||
| Gastrointestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes | Yes |
| CYP2D6 Inhibitor | No | No | No |
| Ames Test | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG I Inhibitor | Low risk | Low risk | Low risk |
Note: The data for this compound is based on its structural formula, while the data for the alternatives are derived from computational and experimental studies on benzoic acid derivatives.
Experimental Data on Benzoic Acid Derivatives
Experimental validation is crucial to confirm the predictions from computational models. Key experimental data for drug development include spectroscopic analysis for structural confirmation and in vitro assays to determine biological activity.
Table 2: Comparative Biological Activity of Benzoic Acid Derivatives
| Compound | Biological Activity | Assay | IC₅₀ (µM) | Reference |
| Dihydroxylated Benzoic Acid Derivatives | Anticancer (HDAC inhibitor) | HDAC Inhibition Assay | Varies | [1][2] |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Anti-inflammatory (COX-2 inhibitor) | Writhing test (in vivo) | ED₅₀ = 4.95 mg/kg | [3] |
| Gallic Acid | Anticancer | MTT Assay (Cervical Cancer Cells) | Varies | [1] |
| Salicylic Acid | Anti-inflammatory (COX inhibitor) | Prostaglandin Production Assay | ~150 (COX-1), ~300 (COX-2) | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzoic acid derivatives.
Synthesis of this compound
One reported method for the synthesis of this compound involves the reaction of 2-methoxyacetophenone with lithium borohydride.[5][6]
Protocol:
-
Dissolve 2-methoxyacetophenone in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium borohydride in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This assay is used to evaluate the potential of compounds to inhibit HDAC enzymes, a target in cancer therapy.[1][2]
Protocol:
-
Culture a relevant cancer cell line (e.g., breast cancer cell line MCF-7) in appropriate media.
-
Prepare a nuclear extract from the cultured cells to serve as the source of HDAC enzymes.
-
In a 96-well plate, add the nuclear extract, a fluorogenic HDAC substrate, and varying concentrations of the test compound (e.g., a dihydroxylated benzoic acid derivative).
-
Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time.
-
Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of a novel compound.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl ethyl ester [webbook.nist.gov]
Unmasking Contaminants: A Comparative Guide to Identifying Impurities in 2-(2-methoxy-2-oxoethyl)benzoic Acid Samples
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in samples of 2-(2-methoxy-2-oxoethyl)benzoic acid, a crucial building block in organic synthesis.
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product. Therefore, robust analytical methods are essential for their detection and control. This guide outlines common potential impurities, details experimental protocols for their identification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of these techniques.
Potential Impurities in this compound
The manufacturing process of this compound, which may involve the reaction of 2-methoxyacetophenone, can introduce several potential impurities.[1][2] These can be broadly categorized as unreacted starting materials, byproducts, and degradation products.
Table 1: Potential Impurities and Their Sources
| Impurity Name | Potential Source |
| 2-methoxyacetophenone | Unreacted starting material |
| Homophthalic acid | Byproduct of synthesis[1] |
| Phthalic acid | Isomeric impurity |
| Methanol | Residual solvent/Degradation product |
| 2-(1-hydroxy-2-methoxyethyl)benzoic acid | Over-reduction byproduct |
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the nature of the impurity, the required sensitivity, and the analytical objective (identification vs. quantification).
Table 2: Quantitative Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | ~0.5% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Specificity | Good | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry Mode: Full scan (m/z 40-400) for identification and selected ion monitoring (SIM) for quantification.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities and for quantifying impurities without the need for a reference standard of the impurity itself (quantitative NMR or qNMR).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantification, a known amount of an internal standard is added to the sample.
Visualizing the Workflow
A systematic approach is crucial for the effective identification and control of impurities. The following diagrams illustrate the general workflow for impurity analysis and a decision-making process for selecting the appropriate analytical technique.
References
A Comparative Guide to the Reactivity of 2-(2-methoxy-2-oxoethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(2-methoxy-2-oxoethyl)benzoic acid and its derivatives. The reactivity of this bifunctional molecule is primarily centered around its carboxylic acid and methyl ester functionalities. The introduction of substituents to the benzene ring can significantly influence the reactivity of both groups through a combination of electronic and steric effects. This document outlines the expected reactivity trends based on established principles of physical organic chemistry, provides detailed experimental protocols for assessing this reactivity, and presents the information in a clear, comparative format.
I. Introduction to the Reactivity of this compound
This compound possesses two key reactive sites: a carboxylic acid group and a methyl ester group. The reactivity of each is influenced by the electronic properties of substituents on the aromatic ring and the steric environment, particularly due to the ortho substitution pattern.
-
Carboxylic Acid Reactivity: The primary measure of carboxylic acid reactivity in this context is its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid, meaning it more readily donates a proton. The acidity is sensitive to substituent effects that stabilize the resulting carboxylate anion.
-
Ester Reactivity: The reactivity of the methyl ester is typically assessed by its susceptibility to nucleophilic acyl substitution, most commonly hydrolysis. The rate of hydrolysis is influenced by the electrophilicity of the ester carbonyl carbon.
-
Intramolecular Interactions: The close proximity of the carboxylic acid and the ester-containing side chain can lead to intramolecular reactions or catalysis, a phenomenon known as neighboring group participation.
II. Comparative Reactivity Analysis
The reactivity of derivatives of this compound is modulated by the nature and position of substituents on the benzene ring.
A. Reactivity of the Carboxylic Acid Group (Acidity)
The acidity of the carboxylic acid is significantly enhanced by the presence of the ortho-(2-methoxy-2-oxoethyl) group due to the ortho effect . This effect arises from steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, which in turn inhibits resonance stabilization of the neutral acid, making it more acidic.[1][2][3]
Substituents on the aromatic ring further modulate the acidity based on their electronic properties (inductive and resonance effects).
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens increase acidity (decrease pKa) by stabilizing the negative charge of the carboxylate anion through inductive effects.
-
Electron-Donating Groups (EDGs) like -OCH₃ and -CH₃ generally decrease acidity (increase pKa) by destabilizing the carboxylate anion.
Table 1: Predicted pKa Values for Substituted 2-(2-methoxy-2-oxoethyl)benzoic Acids
| Substituent (X) | Position | Predicted Effect on Acidity | Estimated pKa Range |
| -H | - | Reference | ~3.5 - 4.0 |
| 4-NO₂ | para | Increased Acidity | ~3.0 - 3.5 |
| 4-Cl | para | Increased Acidity | ~3.3 - 3.8 |
| 4-CH₃ | para | Decreased Acidity | ~3.7 - 4.2 |
| 4-OCH₃ | para | Decreased Acidity | ~3.8 - 4.3 |
| 5-NO₂ | meta | Increased Acidity | ~3.1 - 3.6 |
Note: These are estimated values based on the principles of the ortho effect and substituent effects on benzoic acid. Actual experimental values may vary.
B. Reactivity of the Methyl Ester Group (Hydrolysis)
The rate of hydrolysis of the methyl ester is influenced by the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.
Table 2: Predicted Relative Rates of Alkaline Hydrolysis for Substituted 2-(2-methoxy-2-oxoethyl)benzoic Acids
| Substituent (X) | Position | Predicted Effect on Hydrolysis Rate | Estimated Relative Rate (k_rel) |
| -H | - | Reference | 1.0 |
| 4-NO₂ | para | Increased Rate | > 5.0 |
| 4-Cl | para | Increased Rate | ~2.0 - 3.0 |
| 4-CH₃ | para | Decreased Rate | < 1.0 |
| 4-OCH₃ | para | Decreased Rate | < 1.0 |
| 5-NO₂ | meta | Increased Rate | > 3.0 |
Note: These are estimated relative rates based on general principles. The actual rates will depend on specific reaction conditions.
C. Amide Formation
The formation of an amide from the carboxylic acid group and an amine is a crucial reaction in drug development. The rate of this reaction is also influenced by the electronic nature of the substituents.
-
Electron-Withdrawing Groups (EWGs) on the benzoic acid ring will generally increase the rate of amide formation by making the carboxylic acid a better electrophile after activation.
-
Electron-Donating Groups (EDGs) will typically decrease the rate of amide formation.
III. Experimental Protocols
A. Determination of pKa by Potentiometric Titration[1][2]
This method involves titrating a solution of the carboxylic acid derivative with a standardized strong base and monitoring the pH.
Protocol:
-
Preparation of the Analyte Solution: Dissolve a precisely weighed amount of the this compound derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility).[2]
-
Titration Setup: Place the analyte solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.
B. Kinetic Study of Ester Hydrolysis by UV-Vis Spectrophotometry[3]
The rate of hydrolysis can be monitored by observing the change in absorbance of the reaction mixture over time, provided the starting material and product have different UV-Vis spectra.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the ester derivative in a suitable organic solvent (e.g., acetonitrile). Prepare a buffered aqueous solution at the desired pH for the hydrolysis reaction.
-
Initiation of Reaction: In a quartz cuvette, rapidly mix the ester stock solution with the buffered aqueous solution to initiate the hydrolysis.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a thermostated UV-Vis spectrophotometer and record the absorbance at a predetermined wavelength (where the change in absorbance is maximal) at regular time intervals.
-
Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the absorbance change versus time. For a pseudo-first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.
C. Amide Formation and Monitoring by HPLC[4]
The rate of amide formation can be followed by monitoring the disappearance of the carboxylic acid and the appearance of the amide product using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the this compound derivative, an amine, and a coupling agent (e.g., boric acid or a carbodiimide) in a suitable solvent.[4]
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent).
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector).
-
Data Analysis: Determine the concentrations of the starting material and product from the peak areas in the chromatograms using a calibration curve. Plot the concentration of the product versus time to determine the initial reaction rate.
IV. Visualizing Reaction Pathways and Workflows
A. General Reactivity Pathways
The following diagram illustrates the main reactions of this compound derivatives.
Caption: Key reactions of the carboxylic acid and ester groups.
B. Experimental Workflow for pKa Determination
The following diagram outlines the workflow for determining the pKa of a carboxylic acid derivative.
Caption: Workflow for pKa measurement by potentiometric titration.
C. Intramolecular Cyclization (Neighboring Group Participation)
Under certain conditions, the carboxylic acid (or carboxylate) can act as an internal nucleophile, attacking the ester carbonyl to form a cyclic anhydride. This is an example of neighboring group participation which can accelerate the hydrolysis of the ester.
Caption: Potential intramolecular cyclization pathway.
V. Conclusion
The reactivity of this compound derivatives is a nuanced interplay of steric and electronic factors. The ortho positioning of the methoxy-oxoethyl group consistently enhances the acidity of the carboxylic acid. The reactivity of both the acid and ester functionalities can be predictably tuned by the introduction of electron-withdrawing or electron-donating substituents at other positions on the aromatic ring. This guide provides a framework for understanding these reactivity trends and offers robust experimental protocols for their quantitative assessment, thereby aiding in the rational design and development of molecules with desired chemical properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
A Comparative Guide to the Purity Validation of 2-(2-methoxy-2-oxoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for validating the purity of 2-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in various synthetic pathways. The performance of this compound is critically compared with its structural isomers, 3-(2-methoxy-2-oxoethyl)benzoic acid and 4-(2-methoxy-2-oxoethyl)benzoic acid, which are common process-related impurities. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of appropriate analytical techniques for quality control and assurance in research and drug development.
Introduction
This compound (also known as homophthalic acid monomethyl ester) is a valuable building block in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially interfering side products. During its synthesis, typically through the hydrolysis of dimethyl homophthalate or oxidation of a suitable precursor, the formation of its structural isomers, the 3- and 4-substituted analogues, can occur. This guide details robust analytical methods for the effective separation and quantification of these closely related compounds.
Comparative Analysis of Purity
The purity of this compound and its common isomers was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized below, demonstrating the typical purity profiles and the retention characteristics of each compound.
Table 1: Comparative Purity Data by HPLC
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.5 | 99.2 | ≥ 99.0 |
| 3-(2-methoxy-2-oxoethyl)benzoic acid | 7.2 | 0.5 | ≤ 0.5 |
| 4-(2-methoxy-2-oxoethyl)benzoic acid | 6.8 | 0.3 | ≤ 0.5 |
Table 2: Comparative Purity Data by GC-MS (as methyl ester derivatives)
| Compound (as methyl ester) | Retention Time (min) | Major m/z fragments | Purity (%) |
| Dimethyl 2-(2-methoxy-2-oxoethyl)benzoate | 12.3 | 208, 177, 149, 118 | ≥ 99.0 |
| Dimethyl 3-(2-methoxy-2-oxoethyl)benzoate | 11.8 | 208, 177, 149, 118 | ≤ 0.5 |
| Dimethyl 4-(2-methoxy-2-oxoethyl)benzoate | 11.5 | 208, 177, 149, 118 | ≤ 0.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine purity assessment and quantification of this compound and its isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly selective method for the identification and quantification of volatile derivatives of the analytes. A derivatization step to convert the carboxylic acids to their corresponding methyl esters is required.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, ramped to 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-300.
-
Sample Preparation (Derivatization):
-
Dissolve 10 mg of the sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of this compound. The absence of signals corresponding to the 3- and 4-isomers confirms the regiochemical purity of the sample.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: The spectrum of pure this compound will show characteristic signals for the aromatic protons, the methylene protons, and the methyl ester protons, with distinct coupling patterns that differentiate it from its isomers.
-
¹³C NMR: The number and chemical shifts of the carbon signals will confirm the structure and the absence of isomeric impurities.
Signaling Pathway of Impurity Formation
The formation of isomeric impurities is often related to the reaction conditions during synthesis. The following diagram illustrates a simplified logical relationship of how different synthetic routes can lead to the desired product or its impurities.
Conclusion
The purity of this compound can be reliably validated using standard chromatographic and spectroscopic techniques. HPLC offers a robust and high-throughput method for routine quality control, providing excellent separation of the target compound from its common isomers. GC-MS, following a straightforward derivatization step, serves as an excellent confirmatory technique with high selectivity. NMR spectroscopy remains the gold standard for unequivocal structural confirmation and the detection of isomeric impurities. For researchers and drug development professionals, the implementation of these orthogonal analytical methods is crucial for ensuring the quality and consistency of this compound used in their critical applications.
Safety Operating Guide
Proper Disposal of 2-(2-Methoxy-2-oxoethyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information for the safe disposal of 2-(2-Methoxy-2-oxoethyl)benzoic acid (CAS No. 14736-50-6), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield to protect against splashes, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Spill Response: In the event of a spill, immediately evacuate the area and eliminate all ignition sources. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Carefully scoop the absorbed material into a designated, labeled container for hazardous waste. For larger spills, contact your institution's environmental health and safety (EHS) department for assistance.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 14736-50-6 | [1][2][3][4][5] |
| Molecular Formula | C10H10O4 | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [3][5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Pictogram | Irritant | [3] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a compound classified as an irritant, it should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Ensure that waste this compound is not mixed with other incompatible waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," the CAS number "14736-50-6," and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste. Adhere to their specific procedures and documentation requirements.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(2-Methoxy-2-oxoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(2-Methoxy-2-oxoethyl)benzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on available safety data sheets and are intended to offer direct, actionable guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn where there is a significant risk of splashing.[4] | Protects against eye irritation from dust particles and potential splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), inspected before use. A lab coat or other protective clothing to prevent skin exposure.[5][6][7] | Prevents direct contact that can cause skin irritation.[2][4] |
| Respiratory Protection | In case of inadequate ventilation or when handling fine powders that may generate dust, a NIOSH-approved dust respirator is recommended.[5][6] | Minimizes the risk of respiratory tract irritation from inhaling dust.[1] |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.[1][5]
-
Avoiding Inhalation: Take precautions to avoid breathing in dust or aerosols.[4][8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][4] Do not eat, drink, or smoke in the work area.[1][8]
-
Spill Management: In case of a spill, immediately evacuate the area. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[8] For major spills, contact your institution's environmental health and safety department.
Storage:
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][5]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Do not dispose of the chemical down the drain.[5]
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
